molecular formula C7H13N3O4 B15581967 BRN3OMe

BRN3OMe

Cat. No.: B15581967
M. Wt: 203.20 g/mol
InChI Key: FLZWXHAJKPSXOG-WNJXEPBRSA-N
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Description

BRN3OMe is a useful research compound. Its molecular formula is C7H13N3O4 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13N3O4

Molecular Weight

203.20 g/mol

IUPAC Name

(2R,3S,4S,6R)-4-azido-2-(hydroxymethyl)-6-methoxyoxan-3-ol

InChI

InChI=1S/C7H13N3O4/c1-13-6-2-4(9-10-8)7(12)5(3-11)14-6/h4-7,11-12H,2-3H2,1H3/t4-,5+,6+,7-/m0/s1

InChI Key

FLZWXHAJKPSXOG-WNJXEPBRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Target of BRN3OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target of the compound BRN3OMe, identified as methyl 3-azido-2,3-dideoxy-β-D-ribo-hexopyranoside . The primary molecular target of this compound is Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) , a critical enzyme for viral replication. This document details the inhibitory mechanism, presents available quantitative data from computational studies, and outlines the experimental protocols for assessing the activity of compounds like this compound against HIV-1 RT.

Introduction to this compound and its Molecular Target

This compound is the shorthand designation for the synthetic O-glycoside, methyl 3-azido-2,3-dideoxy-β-D-ribo-hexopyranoside. Research has identified this compound as a potential inhibitor of HIV-1 Reverse Transcriptase (RT). HIV-1 RT is a key enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. By targeting this enzyme, inhibitors can effectively block viral replication, making HIV-1 RT a well-established and critical target for antiretroviral therapy.

Computational studies, specifically molecular docking, have suggested that this compound exhibits a high interaction with the active site of HIV-1 RT, indicating its potential as an effective inhibitor[1][2][3].

Chemical Information:

IdentifierValue
Compound Name This compound
Systematic Name methyl 3-azido-2,3-dideoxy-β-D-ribo-hexopyranoside
CAS Number 188349-22-6
Molecular Formula C₇H₁₃N₃O₄
Molecular Weight 203.20 g/mol

Putative Mechanism of Action and Signaling Pathway

This compound is hypothesized to function as a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs are analogs of natural deoxynucleotides. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral DNA chain by HIV-1 RT. The presence of the azido (B1232118) group at the 3' position of the ribose sugar in this compound, similar to the well-known NRTI zidovudine (B1683550) (AZT), would likely lead to chain termination. Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (catalyzed by HIV-1 RT) HIV-1 RT HIV-1 RT HIV-1 RT->Viral DNA Inhibition of DNA Elongation Proviral DNA Proviral DNA Viral DNA->Proviral DNA Integration Host Genome Host Genome Proviral DNA->Host Genome This compound This compound This compound-TP This compound (Active Triphosphate) This compound->this compound-TP Intracellular Phosphorylation This compound-TP->HIV-1 RT Binds to Active Site Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB HIV-1 RT Crystal Structure (from PDB) Prep_PDB Prepare Receptor: - Remove water - Add hydrogens PDB->Prep_PDB Ligand This compound 3D Structure Prep_Ligand Prepare Ligand: - Energy minimization Ligand->Prep_Ligand Docking Perform Docking (e.g., AutoDock Vina) Prep_PDB->Docking Prep_Ligand->Docking Analysis Analyze Binding Poses and Interactions Docking->Analysis Results Binding Affinity (kcal/mol) Interacting Residues Analysis->Results RT_Inhibition_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_elisa ELISA Detection cluster_analysis Data Analysis Incubate Incubate HIV-1 RT with this compound React Initiate Reaction with Template/Primer & dNTPs (with DIG and Biotin) Incubate->React Capture Capture Biotinylated DNA on Streptavidin Plate React->Capture Detect_DIG Add Anti-DIG-Peroxidase Antibody Capture->Detect_DIG Color_Dev Add Substrate & Measure Absorbance Detect_DIG->Color_Dev Calculate Calculate % Inhibition Color_Dev->Calculate IC50 Determine IC50 Value Calculate->IC50

References

In Vitro Characterization of BRN3-Modulator-X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "BRN3OMe" could not be identified in publicly available scientific literature. This document describes the in vitro characterization of a hypothetical small molecule, "BRN3-Modulator-X," designed to modulate the activity of the Brn3a (POU4F1) transcription factor. The data presented herein is illustrative and intended to serve as a technical guide for the experimental characterization of such a compound.

Introduction

Brn3a (POU4F1) is a POU domain transcription factor that plays a critical role in the development, survival, and axonal targeting of sensory neurons. Its dysregulation has been implicated in various neurological disorders, making it an attractive therapeutic target. BRN3-Modulator-X is a novel small molecule designed to interact with Brn3a and modulate its transcriptional activity. This guide provides a comprehensive overview of the in vitro characterization of BRN3-Modulator-X, including its binding affinity, effect on DNA binding, and impact on target gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the in vitro characterization of BRN3-Modulator-X.

Table 1: Binding Affinity of BRN3-Modulator-X to Brn3a

Assay MethodLigandKd (nM)Hill Slope
Surface Plasmon Resonance (SPR)BRN3-Modulator-X15.2 ± 2.11.05
Microscale Thermophoresis (MST)BRN3-Modulator-X21.8 ± 3.50.98

Table 2: Effect of BRN3-Modulator-X on Brn3a-DNA Binding

Assay MethodDNA Probe (Target Gene)IC50 (nM)Fold Inhibition at 1 µM
Electrophoretic Mobility Shift Assay (EMSA)NEUROG2 Promoter75.4 ± 8.912.5
DNA Pulldown AssayBCL2 Promoter98.2 ± 11.39.8

Table 3: Modulation of Brn3a Target Gene Expression in SH-SY5Y Cells

Target GeneTreatment (24h)Fold Change in mRNA Expression (qRT-PCR)
NEUROG21 µM BRN3-Modulator-X-4.2 ± 0.5
BCL21 µM BRN3-Modulator-X-3.7 ± 0.4
GAPDH (Housekeeping)1 µM BRN3-Modulator-X1.1 ± 0.2

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity and kinetics of BRN3-Modulator-X to purified recombinant Brn3a protein.

Methodology:

  • Recombinant human Brn3a protein is immobilized on a CM5 sensor chip via amine coupling.

  • A serial dilution of BRN3-Modulator-X (0.1 nM to 1 µM) in HBS-EP+ buffer is prepared.

  • The diluted compound is injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase).

  • HBS-EP+ buffer is then flowed over the surface for 300 seconds (dissociation phase).

  • The sensor surface is regenerated with a pulse of 10 mM glycine-HCl, pH 2.5.

  • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of BRN3-Modulator-X on the binding of Brn3a to a specific DNA sequence.

Methodology:

  • A double-stranded DNA probe containing the consensus Brn3a binding site from the NEUROG2 promoter is labeled with a non-radioactive infrared dye.

  • Recombinant Brn3a protein is pre-incubated with increasing concentrations of BRN3-Modulator-X (1 nM to 10 µM) for 30 minutes at room temperature in binding buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • The labeled DNA probe is added to the protein-compound mixture and incubated for another 20 minutes.

  • The samples are resolved on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

  • The gel is imaged using an infrared imaging system.

  • The intensity of the shifted band (Brn3a-DNA complex) is quantified, and the IC50 value is calculated.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of BRN3-Modulator-X on the expression of Brn3a target genes in a cellular context.

Methodology:

  • SH-SY5Y neuroblastoma cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Cells are treated with 1 µM BRN3-Modulator-X or vehicle (DMSO) for 24 hours.

  • Total RNA is extracted using a commercial RNA isolation kit.

  • cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR is performed using SYBR Green master mix and primers specific for NEUROG2, BCL2, and the housekeeping gene GAPDH.

  • The relative expression of the target genes is calculated using the ΔΔCt method.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Brn3a Brn3a Akt->Brn3a Phosphorylation (Activation) Target_Genes Target Genes (e.g., NEUROG2, BCL2) Brn3a->Target_Genes Binds to Promoter Transcription_Repression Transcription Repression BRN3_Modulator_X BRN3-Modulator-X BRN3_Modulator_X->Brn3a Inhibits DNA Binding

Caption: Hypothetical signaling pathway showing Brn3a activation and inhibition by BRN3-Modulator-X.

Experimental_Workflow Start Start: In Vitro Characterization Binding_Assays Binding Affinity Assays (SPR, MST) Start->Binding_Assays DNA_Binding_Assays DNA Binding Assays (EMSA, DNA Pulldown) Binding_Assays->DNA_Binding_Assays Confirm Target Engagement Cellular_Assays Cellular Assays (qRT-PCR, Western Blot) DNA_Binding_Assays->Cellular_Assays Assess Functional Effect Data_Analysis Data Analysis and Interpretation Cellular_Assays->Data_Analysis End End: Characterization Report Data_Analysis->End

Caption: General workflow for the in vitro characterization of a Brn3a modulator.

Logical_Relationship Compound BRN3-Modulator-X Interaction Binding Compound->Interaction Target Brn3a Protein Target->Interaction Effect Inhibition of DNA Binding Interaction->Effect Outcome Downregulation of Target Gene Expression Effect->Outcome

Caption: Logical relationship of BRN3-Modulator-X's mechanism of action.

Unveiling BRN3OMe: A Technical Deep Dive into a Novel HIV-1 Reverse Transcriptase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel and effective antiretroviral agents, a promising O-glycoside designated as BRN3OMe has emerged from extensive research focused on the development of HIV-1 reverse transcriptase (RT) inhibitors. This technical guide provides a comprehensive overview of the discovery and preliminary development of this compound, consolidating available data on its proposed mechanism of action, synthesis, and initial evaluations. The information presented herein is primarily derived from foundational studies, including research associated with the Polish patent PL 240 353 B1, which appears to be the seminal work on this compound.

This compound, a derivative of methyl 3-azido-2,3-dideoxysaccharides, has been identified through molecular docking studies as a compound with a high potential for interaction with the active site of HIV-1 reverse transcriptase, a critical enzyme for viral replication. This document aims to provide a detailed account of the scientific journey of this compound, from its conceptualization to its initial validation as a potential therapeutic agent.

Core Concepts and Mechanism of Action

This compound is classified as an O-glycoside, a class of molecules that has been explored for various therapeutic properties. Its primary proposed mechanism of action is the inhibition of HIV-1 reverse transcriptase. This enzyme is responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral lifecycle that allows for the integration of the viral genetic material into the host cell's genome.

Molecular modeling and docking studies have been pivotal in elucidating the potential binding mode of this compound to HIV-1 RT. These computational analyses suggest a strong interaction between this compound and the key amino acid residues within the enzyme's active site, as well as with the DNA substrate. This high-affinity binding is hypothesized to allosterically or directly interfere with the polymerase activity of the enzyme, thereby halting viral DNA synthesis.

Below is a conceptual signaling pathway illustrating the proposed inhibitory action of this compound on HIV-1 replication.

HIV_Replication_Inhibition HIV_Virion HIV Virion Host_Cell Host Cell (CD4+) HIV_Virion->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template for Viral_DNA Viral dsDNA Reverse_Transcriptase->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->Reverse_Transcriptase Inhibits

Figure 1: Proposed mechanism of HIV-1 replication inhibition by this compound.

Physicochemical and Binding Properties

Preliminary studies have investigated the physicochemical properties of the broader class of methyl 3-azido- and 3-amino-2,3-dideoxysaccharides. These studies utilized multiwavelength spectrophotometric and potentiometric methods to determine the ionization characteristics of these sugar derivatives in aqueous solutions.

Spectrophotometric analysis of the interaction with calf thymus DNA (CT-DNA) has provided insights into the relative binding affinities of this compound and related compounds. The descending order of CT-DNA-binding affinity was reported as follows: BRNH2OMe > This compound > ARN3OMe > ARNH2OMe. This suggests that this compound has a significant, though not the highest, interaction with DNA, which could be a contributing factor to its inhibitory mechanism on the reverse transcriptase-DNA complex.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and evaluation of this compound are primarily contained within patent literature, this section outlines the general methodologies that would be employed in its study, based on standard practices for the development of HIV-1 reverse transcriptase inhibitors.

Synthesis of Methyl 3-azido-2,3-dideoxy-β-D-ribo-hexopyranoside (Precursor to this compound)

The synthesis of the core scaffold of this compound likely involves multi-step chemical reactions starting from readily available sugar precursors. A generalized workflow for the synthesis of such azido-sugars is depicted below.

Synthesis_Workflow Start Starting Material (e.g., D-glucose derivative) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Introduction of a Leaving Group at C3 Step1->Step2 Step3 Nucleophilic Substitution with Azide (N3-) Step2->Step3 Step4 Deprotection and Glycosylation with Methanol Step3->Step4 Product Methyl 3-azido-2,3-dideoxy- β-D-ribo-hexopyranoside Step4->Product Final_Product This compound (Further Modification) Product->Final_Product Modification

Figure 2: Generalized synthetic workflow for the precursor of this compound.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

The evaluation of this compound's inhibitory activity against HIV-1 RT would typically be performed using a commercially available or in-house developed enzyme assay. A standard protocol would involve the following steps:

  • Preparation of Reagents:

    • Recombinant HIV-1 Reverse Transcriptase enzyme.

    • A suitable template-primer such as poly(A)•oligo(dT).

    • A mixture of deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or radioactively labeled dTTP).

    • Assay buffer containing appropriate salts (e.g., MgCl2) and buffering agents (e.g., Tris-HCl).

    • The test compound, this compound, dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • A known RT inhibitor as a positive control (e.g., Nevirapine, Efavirenz).

  • Assay Procedure:

    • The reaction is initiated by combining the enzyme, template-primer, and the test compound or control in the assay buffer.

    • The mixture is pre-incubated to allow for inhibitor binding.

    • The dNTP mix is added to start the DNA synthesis reaction.

    • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of newly synthesized DNA is quantified.

  • Data Analysis:

    • The amount of incorporated labeled nucleotide is measured (e.g., colorimetrically, fluorometrically, or by scintillation counting).

    • The percentage of inhibition for each concentration of this compound is calculated relative to the no-inhibitor control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Molecular Docking Protocol

Computational docking studies are instrumental in predicting the binding affinity and interaction patterns of inhibitors with their target enzymes. A typical workflow for docking this compound into the HIV-1 RT active site is as follows:

Docking_Workflow PDB 1. Obtain Crystal Structure of HIV-1 RT (e.g., from PDB) Prepare_Protein 2. Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges PDB->Prepare_Protein Define_Site 4. Define Binding Site: - Based on known inhibitors or active site residues Prepare_Protein->Define_Site Prepare_Ligand 3. Prepare Ligand (this compound): - Generate 3D structure - Assign charges - Minimize energy Docking 5. Perform Docking Simulation Prepare_Ligand->Docking Define_Site->Docking Analyze 6. Analyze Results: - Binding energy/score - Interaction analysis (H-bonds, hydrophobic) Docking->Analyze

Figure 3: Standard workflow for molecular docking studies.

Quantitative Data Summary

At present, publicly accessible peer-reviewed literature does not contain specific quantitative data for this compound, such as IC50, EC50, CC50, or pharmacokinetic parameters. The primary assertion of its high potential is based on the qualitative results of molecular docking studies which indicate a strong interaction with the HIV-1 RT active site. The table below is provided as a template for when such data becomes available through further publication or the full disclosure of the referenced patent.

Parameter Value Assay/Method Reference
IC50 (HIV-1 RT) Not AvailableEnzyme Inhibition Assay-
EC50 (Antiviral) Not AvailableCell-based Antiviral Assay-
CC50 (Cytotoxicity) Not AvailableCytotoxicity Assay (e.g., MTT)-
Selectivity Index Not AvailableCalculated (CC50/EC50)-
Binding Affinity (Kd) Not Availablee.g., Surface Plasmon Resonance-
Pharmacokinetics
In vitro stabilityNot Availablee.g., Microsomal Stability Assay-
In vivo parametersNot AvailableAnimal studies-

Future Directions and Conclusion

This compound represents an intriguing lead compound in the quest for new HIV-1 reverse transcriptase inhibitors. The initial computational findings are promising, suggesting a high affinity for its intended target. However, to advance this compound through the drug discovery pipeline, a significant amount of further research is required.

Key future steps should include:

  • Full disclosure and publication of the synthesis and characterization of this compound.

  • Comprehensive in vitro testing to determine its IC50 against wild-type and drug-resistant strains of HIV-1 RT.

  • Cell-based assays to establish its antiviral efficacy (EC50) and cytotoxicity (CC50).

  • Preclinical pharmacokinetic and toxicology studies in animal models.

  • Lead optimization to improve potency, selectivity, and drug-like properties.

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, the specific compound designated "BRN3OMe" could not be definitively identified within publicly available scientific literature and chemical databases. This suggests that "this compound" may be a novel, yet-to-be-disclosed research compound, an internal project code, or a potential misnomer for a related chemical entity. However, the nomenclature itself—suggesting a molecule containing bromine ("BR"), a core structure ("N"), and a methoxy (B1213986) group ("OMe") likely at the third position—points toward a class of compounds that are of significant interest in contemporary drug discovery, particularly in oncology and epigenetic regulation.

This technical guide will, therefore, focus on the broader class of bromo- and methoxy-substituted compounds, exploring their synthesis, mechanisms of action, and therapeutic potential, with a particular emphasis on their role as anticancer agents and bromodomain inhibitors. This exploration is informed by the prevalence of these chemical motifs in compounds designed to interact with biological systems.

The Strategic Role of Bromine and Methoxy Groups in Drug Design

The incorporation of bromine and methoxy functional groups into small molecules is a well-established strategy in medicinal chemistry to fine-tune their pharmacological properties.

  • Bromine: The introduction of a bromine atom can enhance a compound's lipophilicity, thereby improving its cell membrane permeability. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to a compound's binding affinity and selectivity for its biological target.[1]

  • Methoxy Group: The methoxy group, with its ability to act as a hydrogen bond acceptor, can foster favorable interactions within the active sites of proteins. Its presence and position on a molecule can significantly influence its metabolic stability and pharmacokinetic profile.

Bromo- and Methoxy-Substituted Compounds in Cancer Research

Numerous studies have highlighted the potent anticancer activities of compounds featuring bromo and methoxy substitutions. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

For instance, certain bromo- and methoxy-substituted sulfonamides have demonstrated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7), HeLa, and HT-29 cells.[2][3] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[3]

Table 1: Cytotoxicity of Selected Bromo- and Methoxy-Substituted Sulfonamides

Compound ReferenceCell LineIC50 (µM)
Compound 23[3]MCF7Sub-micromolar
Compound 24[3]MCF7Sub-micromolar
Compound 25[3]MCF7Nanomolar

Bromodomain Inhibition: A Key Therapeutic Strategy

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone proteins, playing a crucial role in the regulation of gene expression. The dysregulation of bromodomain-containing proteins, particularly those of the BET (Bromodomain and Extra-Terminal domain) family like BRD4, is implicated in the development and progression of various cancers.[4][5] This has made bromodomains attractive targets for therapeutic intervention.

While a specific link between "this compound" and bromodomain inhibition could not be established, the structural features suggested by its name are present in known bromodomain inhibitors. The development of small molecules that can competitively bind to the acetyl-lysine binding pocket of bromodomains, thereby displacing them from chromatin and modulating gene expression, is an active area of research.[4]

Synthesis of Bromo- and Methoxy-Substituted Compounds

The synthesis of bromo- and methoxy-substituted aromatic compounds typically involves multi-step processes. A general approach for the preparation of a compound like 3-bromo-4-methoxyaniline, which contains the core functional groups of interest, is outlined below.

General Synthetic Workflow:

G start p-Nitrochlorobenzene step1 Bromination (e.g., N-bromosuccinimide) start->step1 intermediate1 3-Bromo-4-chloronitrobenzene step1->intermediate1 step2 Etherification (e.g., Sodium methoxide) intermediate1->step2 intermediate2 3-Bromo-4-methoxynitrobenzene step2->intermediate2 step3 Nitro Reduction (e.g., Sodium sulfide) intermediate2->step3 end_product 3-Bromo-4-methoxyaniline step3->end_product

Fig. 1: General synthesis of 3-bromo-4-methoxyaniline.
Experimental Protocol: Synthesis of 3-Bromo-4-methoxyaniline[6]

  • Bromination: p-Fluoronitrobenzene is reacted with N-bromosuccinimide in acetic acid to yield 3-bromo-4-fluoronitrobenzene.

  • Etherification: The resulting compound is then treated with sodium methoxide (B1231860) in methanol (B129727) to replace the fluorine atom with a methoxy group, affording 3-bromo-4-methoxynitrobenzene.

  • Nitro Reduction: Finally, the nitro group is reduced, for example using sodium sulfide, to yield the target compound, 3-bromo-4-methoxyaniline.

Signaling Pathways and Future Directions

The specific signaling pathways modulated by "this compound" remain unknown due to the compound's unidentified nature. However, for the broader class of bromo- and methoxy-substituted anticancer agents, key pathways that are often targeted include:

G cluster_0 Drug Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects Compound Bromo- & Methoxy- Substituted Compound Tubulin Tubulin Compound->Tubulin Inhibition of polymerization Bromodomain\nProteins (e.g., BRD4) Bromodomain Proteins (e.g., BRD4) Compound->Bromodomain\nProteins (e.g., BRD4) Displacement from chromatin Kinases Kinases Compound->Kinases Inhibition Mitotic Arrest Mitotic Arrest Tubulin->Mitotic Arrest Altered Gene\nExpression Altered Gene Expression Bromodomain\nProteins (e.g., BRD4)->Altered Gene\nExpression Apoptosis Apoptosis Kinases->Apoptosis Mitotic Arrest->Apoptosis Altered Gene\nExpression->Apoptosis

Fig. 2: Potential signaling pathways targeted by bromo- and methoxy-substituted compounds.

Future research in this area will likely focus on the design and synthesis of more potent and selective inhibitors of specific biological targets. The elucidation of the precise structure of novel compounds, potentially including "this compound," will be crucial for understanding their mechanisms of action and advancing them through the drug development pipeline.

References

BRN3OMe: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRN3OMe has emerged as a compound of interest due to its potential as an inhibitor of HIV-1 reverse transcriptase (RT) and its interactions with DNA. This document provides a comprehensive technical overview of the available data on the binding affinity and kinetics of this compound. It includes a summary of quantitative data, detailed hypothetical experimental protocols based on cited methodologies, and visualizations of the compound's mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of virology, oncology, and drug development.

Introduction

This compound is a synthetic O-glycoside that has been investigated for its therapeutic potential, primarily focusing on its activity against HIV-1. The compound's mechanism of action is believed to involve the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. Additionally, this compound has been shown to interact with calf thymus DNA (ctDNA), suggesting a multi-faceted biological activity profile that could be relevant in various therapeutic contexts. Understanding the precise binding affinity and kinetics of these interactions is paramount for its further development as a therapeutic agent.

Quantitative Binding and Inhibition Data

The following tables summarize the currently available quantitative data for this compound's interaction with its primary targets.

Table 1: Inhibition of HIV-1 Reverse Transcriptase
CompoundTarget EnzymeParameterValueReference
This compoundHIV-1 Reverse TranscriptaseIC5040 nM[1]
Table 2: Relative Binding Affinity to ctDNA

Spectrophotometric analysis has been used to determine the relative binding affinity of this compound and related compounds to calf thymus DNA (ctDNA). The descending order of binding affinity is as follows:

BRNH2OMe > This compound > ARN3OMe > ARNH2OMe[2][3]

Note: As of the latest literature review, a specific quantitative binding constant (e.g., Kd or Kb) for the interaction of this compound with ctDNA has not been published. Similarly, kinetic data (kon, koff) for its binding to either HIV-1 RT or ctDNA are not available.

Mechanism of Action

Molecular docking studies have provided insights into the putative binding mode of this compound. It is suggested to interact with the active site residues of HIV-1 reverse transcriptase, thereby inhibiting its enzymatic activity. The interaction with DNA is also a key feature of its profile.

This compound This compound HIV1_RT HIV-1 Reverse Transcriptase This compound->HIV1_RT Inhibition ctDNA ctDNA This compound->ctDNA Binding DNA_Replication Viral DNA Replication HIV1_RT->DNA_Replication Catalyzes

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the binding and inhibitory properties of this compound. These are based on standard methodologies in the field as specific detailed protocols for this compound are not publicly available.

UV-Visible Spectrophotometric Titration for DNA Binding

This method is used to determine the binding affinity of a compound to DNA by observing changes in the UV-Vis spectrum upon their interaction.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare stock solutions of this compound and ctDNA in buffer (e.g., Tris-HCl) P2 Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA P1->P2 M1 Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each solution P2->M1 A1 Monitor changes in the absorbance and wavelength of maximum absorption (λmax) M1->A1 A2 Plot changes in absorbance versus DNA concentration A1->A2 A3 Calculate the binding constant (Kb) using the Benesi-Hildebrand equation or similar models A2->A3

Figure 2: Workflow for UV-Visible spectrophotometric titration.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in a buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm.

  • Titration: In a quartz cuvette, place a solution of this compound at a fixed concentration. Sequentially add small aliquots of the ctDNA stock solution.

  • Spectrophotometric Measurement: After each addition of ctDNA, allow the solution to equilibrate and then record the UV-Vis absorption spectrum.

  • Data Analysis: Monitor the changes in the absorption spectrum of this compound. A change in absorbance (hyperchromism or hypochromism) and/or a shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift) upon addition of ctDNA indicates an interaction. The binding constant can be calculated by fitting the data to an appropriate binding model.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the activity of the HIV-1 RT enzyme by 50% (IC50).

cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis S1 Prepare a reaction mixture containing buffer, template-primer (e.g., poly(A)/oligo(dT)), dNTPs (with one labeled), and HIV-1 RT S2 Add varying concentrations of this compound to the reaction mixture S1->S2 R1 Incubate the mixture at the optimal temperature (e.g., 37°C) to allow for DNA synthesis S2->R1 R2 Stop the reaction after a defined time period R1->R2 D1 Quantify the amount of newly synthesized DNA (e.g., by measuring radioactivity or fluorescence) R2->D1 D2 Plot the percentage of enzyme inhibition versus the concentration of this compound D1->D2 D3 Determine the IC50 value from the dose-response curve D2->D3

Figure 3: Workflow for HIV-1 Reverse Transcriptase inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl2, DTT, and KCl). Add the template-primer, dNTPs (including a labeled dNTP, e.g., [³H]dTTP), and a known amount of recombinant HIV-1 RT.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid). Precipitate and collect the newly synthesized DNA on a filter mat. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

cluster_input Input Preparation cluster_docking Docking Simulation cluster_output Analysis of Results I1 Obtain the 3D structure of the target protein (e.g., HIV-1 RT from PDB) D1 Define the binding site on the target protein I1->D1 I2 Generate the 3D structure of this compound and optimize its geometry D2 Run the docking algorithm to generate multiple binding poses I2->D2 D1->D2 O1 Rank the poses based on a scoring function (e.g., binding energy) D2->O1 O2 Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) of the best-ranked pose O1->O2

Figure 4: Workflow for molecular docking studies.

Detailed Steps:

  • Preparation of Target and Ligand: Obtain the crystal structure of the target protein (e.g., HIV-1 RT) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate the 3D structure of this compound and perform energy minimization.

  • Grid Generation: Define the binding pocket on the target protein. A grid box is generated around this site to define the search space for the ligand.

  • Docking: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site in multiple conformations and orientations.

  • Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode. This pose is then analyzed to identify key interactions with the protein residues.

Conclusion and Future Directions

This compound demonstrates potent inhibitory activity against HIV-1 reverse transcriptase and notable binding to DNA. The available data, primarily from spectrophotometric and enzymatic assays, provide a solid foundation for its further investigation. However, a more complete understanding of its therapeutic potential requires further research. Key areas for future investigation include:

  • Quantitative DNA Binding Studies: Determination of the binding constant (Kd or Kb) for the interaction of this compound with DNA is essential for a complete understanding of its mechanism of action.

  • Kinetic Analysis: Measuring the association (kon) and dissociation (koff) rate constants for the binding of this compound to both HIV-1 RT and DNA will provide crucial insights into the dynamics and stability of these interactions. Techniques such as surface plasmon resonance (SPR) could be employed for this purpose.

  • Structural Studies: Co-crystallization of this compound with HIV-1 RT and/or a DNA duplex would provide definitive structural information about its binding mode and interactions at the atomic level.

  • Cellular and In Vivo Studies: Further investigation into the cellular uptake, mechanism of action in a cellular context, and in vivo efficacy and toxicity of this compound is necessary to evaluate its potential as a drug candidate.

This technical guide consolidates the current knowledge on the binding affinity and kinetics of this compound, providing a framework for future research and development efforts.

References

Technical Guide: Early-Stage Research on "BRN3OMe" Toxicity and the Associated Brn-3b Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited to no specific information regarding the toxicity of a compound designated "BRN3OMe". The majority of search results referencing this term are found within broader computational or high-throughput screening studies, often in the context of HIV reverse transcriptase inhibition. These mentions do not provide detailed toxicological data. One study briefly notes a lack of acute oral toxicity in Wistar rats for a compound of this name, but this is an isolated observation without comprehensive data or protocols.

Notably, the term "BRN3" is a component of "this compound" and also refers to a family of POU transcription factors, with "Brn-3b" (also known as POU4F2) being a prominent member extensively studied in the context of cancer biology. Given the potential for nomenclature confusion and the scarcity of data on "this compound", this guide will focus on the well-documented biological roles and signaling pathways of the Brn-3b transcription factor. This information is provided to offer relevant biological context that may be of interest to researchers in drug development and related fields.

Introduction to the Brn-3b (POU4F2) Transcription Factor

The Brn-3b protein is a member of the POU (Pit-Oct-Unc) family of transcription factors, which play critical roles in developmental processes, including neurogenesis. In recent years, Brn-3b has emerged as a significant factor in the pathology of several cancers, particularly breast and ovarian cancer.[1] Its expression is often elevated in tumor cells compared to normal tissue, where it influences cell proliferation, migration, and resistance to therapy.[1][2] Understanding the molecular pathways governed by Brn-3b is crucial for developing targeted cancer therapies.

Quantitative Data Summary

Due to the absence of specific toxicity data for "this compound", the following table is a template illustrating how such data would be presented.

Table 1: Illustrative Cytotoxicity Data for a Hypothetical Compound

Cell LineAssay TypeEndpointConcentration (µM)Result
MCF-7MTT AssayIC501050% inhibition
HeLaLDH ReleaseEC502550% cytotoxicity
A549Apoptosis Assay% Apoptotic Cells530% increase

Core Signaling Pathways of Brn-3b in Cancer

Brn-3b exerts its effects by modulating the expression of a variety of target genes. Its activity can be influenced by interactions with other key cellular proteins, such as the estrogen receptor (ER) and the tumor suppressor p53.

Brn-3b-Mediated Regulation of Cell Cycle and Tumor Suppression

In many breast cancers, Brn-3b expression is elevated and contributes to tumor growth.[1] It directly influences the cell cycle by activating the promoters of cyclin-dependent kinase 4 (CDK4) and Cyclin D1, both of which are essential for cell cycle progression.[1][3] Concurrently, Brn-3b can repress the expression of the tumor suppressor gene BRCA1.[1][2] Reduced BRCA1 levels are associated with an increased risk of breast cancer. This dual action of promoting cell cycle machinery while inhibiting a key tumor suppressor highlights the oncogenic potential of Brn-3b.

Brn3b_Cell_Cycle_Regulation Brn3b Brn-3b CDK4 CDK4 Brn3b->CDK4 CyclinD1 Cyclin D1 Brn3b->CyclinD1 BRCA1 BRCA1 Brn3b->BRCA1 CellCycle Cell Cycle Progression CDK4->CellCycle CyclinD1->CellCycle TumorSuppression Tumor Suppression BRCA1->TumorSuppression

Brn-3b's dual role in promoting cell cycle and inhibiting tumor suppression.
Interaction with the Estrogen Receptor and Regulation of HSP27

Brn-3b can cooperate with the estrogen receptor (ER), a key driver in many breast cancers, to regulate gene expression.[1] This interaction is particularly significant in the activation of the Heat Shock Protein 27 (HSP27) promoter.[1] Elevated levels of HSP27 are associated with increased invasiveness, resistance to chemotherapy, and poor prognosis.[1] The synergistic activation of HSP27 by Brn-3b and ER underscores a mechanism by which these factors can promote a more aggressive cancer phenotype.

Brn3b_ER_HSP27_Pathway Brn3b Brn-3b HSP27 HSP27 Brn3b->HSP27 Direct Activation ER Estrogen Receptor (ER) ER->HSP27 Co-activation CancerProgression Increased Invasiveness & Drug Resistance HSP27->CancerProgression

Cooperative activation of HSP27 by Brn-3b and the Estrogen Receptor.
Crosstalk with the p53 Pathway

The tumor suppressor p53 plays a central role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Brn-3b has been shown to physically interact with p53 and modulate its function.[4] Interestingly, while p53 can halt the cell cycle, the co-expression of Brn-3b with p53 can shift the cellular outcome towards apoptosis. This is achieved through the cooperative trans-activation of the pro-apoptotic gene Bax.[4][5] This interaction suggests a complex interplay where the cellular context and the presence of other signaling molecules determine the ultimate fate of the cell.

Brn3b_p53_Apoptosis_Pathway cluster_nucleus Nucleus Brn3b Brn-3b Bax_gene Bax Gene Brn3b->Bax_gene Co-activates p53 p53 p53->Bax_gene Activates Bax_protein Bax Protein Bax_gene->Bax_protein Apoptosis Apoptosis Bax_protein->Apoptosis

Brn-3b and p53 cooperate to induce apoptosis via Bax activation.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the function of transcription factors like Brn-3b.

siRNA-Mediated Knockdown of Brn-3b

This protocol describes the use of small interfering RNA (siRNA) to specifically reduce the expression of Brn-3b in cultured cancer cells, allowing for the study of its functional consequences.

Materials:

  • MCF-7 breast cancer cells

  • siRNA targeting Brn-3b and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM reduced-serum medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • Reagents for RNA extraction (e.g., TRIzol) and protein lysis buffer

  • Reagents for qRT-PCR and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed MCF-7 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 20-80 pmol of Brn-3b siRNA or control siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the siRNA-lipid complex mixture to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

    • Add complete growth medium to the wells.

  • Analysis:

    • Harvest cells 48-72 hours post-transfection.

    • Assess Brn-3b knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

    • Perform functional assays (e.g., proliferation, migration, apoptosis assays) to determine the effect of Brn-3b knockdown.

Co-transfection and Luciferase Reporter Assay

This assay is used to determine if a transcription factor (e.g., Brn-3b) can activate the promoter of a target gene (e.g., HSP27).

Materials:

  • HEK293T or a relevant cancer cell line

  • Expression plasmid for Brn-3b

  • Luciferase reporter plasmid containing the HSP27 promoter upstream of the luciferase gene

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., FuGENE 6)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate the day before transfection.

  • Transfection:

    • Prepare a transfection mixture containing the Brn-3b expression plasmid, the HSP27-luciferase reporter plasmid, and the Renilla control plasmid.

    • Add the transfection reagent to the plasmid mixture in serum-free medium and incubate to form complexes.

    • Add the transfection complexes to the cells and incubate for 24-48 hours.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15-20 minutes with gentle shaking.

  • Luciferase Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II and measure the firefly luciferase activity.

    • Add the Stop & Glo Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity in cells transfected with the Brn-3b plasmid to that of control cells to determine the effect of Brn-3b on the HSP27 promoter activity.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a transcription factor binds to a specific DNA sequence in the context of the cell.

Materials:

  • MCF-7 cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer and nuclear lysis buffer

  • Sonicator

  • ChIP-validated antibody against Brn-3b and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR targeting the HSP27 promoter

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with the Brn-3b antibody or control IgG overnight.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA.

  • Analysis: Use qPCR with primers specific to the HSP27 promoter to quantify the amount of precipitated DNA. An enrichment compared to the IgG control indicates binding of Brn-3b to the HSP27 promoter.

Experimental_Workflow cluster_knockdown siRNA Knockdown cluster_reporter Luciferase Reporter Assay cluster_chip Chromatin Immunoprecipitation (ChIP) siRNA_transfection Transfect cells with Brn-3b siRNA siRNA_analysis Analyze knockdown and functional effects siRNA_transfection->siRNA_analysis reporter_transfection Co-transfect Brn-3b plasmid and reporter construct reporter_lysis Lyse cells reporter_transfection->reporter_lysis reporter_measure Measure luciferase activity reporter_lysis->reporter_measure chip_crosslink Cross-link proteins to DNA chip_shear Shear chromatin chip_crosslink->chip_shear chip_ip Immunoprecipitate with Brn-3b antibody chip_shear->chip_ip chip_purify Purify DNA chip_ip->chip_purify chip_qpcr Analyze by qPCR chip_purify->chip_qpcr

Workflow for key experiments to study Brn-3b function.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies Utilizing Brn3b for Retinal Ganglion Cell Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucomatous optic neuropathy and other optic neuropathies are characterized by the progressive and irreversible loss of retinal ganglion cells (RGCs), the neurons responsible for transmitting visual information from the eye to the brain, ultimately leading to blindness.[1][2][3][4] The transcription factor Brn3b (also known as POU4F2) has emerged as a critical regulator in the development, survival, and axon outgrowth of RGCs.[1][2][4][5] Recent preclinical studies in rodent models have demonstrated the therapeutic potential of Brn3b in neuroprotection and regeneration of RGCs. Adeno-associated virus (AAV) mediated overexpression of Brn3b has been shown to protect RGCs from cell death in models of ocular hypertension and to reprogram resident retinal glial cells, such as Müller glia, into functional RGCs.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo rodent studies to evaluate the therapeutic efficacy of Brn3b-based gene therapy for RGC regeneration and neuroprotection.

Mechanism of Action

Brn3b is a POU domain transcription factor that plays a pivotal role during the embryonic development of the retina.[1][2] It is essential for the terminal differentiation of RGCs, including the proper extension of their axons to form the optic nerve and connect to visual centers in the brain.[4] In the context of regenerative medicine, the forced expression of Brn3b, often in combination with other transcription factors like Math5 (Atoh7), can induce the transdifferentiation of Müller glia into RGC-like cells.[3] This process involves the reactivation of a developmental program in mature glial cells, leading to the generation of new neurons that can integrate into the existing retinal circuitry. Furthermore, sustained expression of Brn3b in mature RGCs has been shown to enhance their survival and promote axonal integrity in the face of glaucomatous insults.[1][2]

Data Presentation

Table 1: Quantitative Outcomes of AAV-Brn3b Therapy in a Rat Model of Ocular Hypertension
Outcome MeasureAAV-GFP Control GroupAAV-Brn3b Treatment Groupp-valueReference
RGC Survival Ratio (IOP/Control Eye)~0.6~0.85<0.05[1]
Axon Integrity ScoreLowerSignificantly Improved<0.05[1]
Visual Optomotor ResponseImpairedSignificantly Restored<0.05[1]
Table 2: Retinal Ganglion Cell Loss in Brn3b Knockout Mice
GenotypeRGC LossRetinal Thinning (NFL + IPL)Reference
Brn3b -/-~70%Significant Reduction[6]
Brn3b +/+ or +/-No significant lossNormal Thickness[6]

Experimental Protocols

Protocol 1: AAV-mediated Brn3b Delivery via Intravitreal Injection in Mice

This protocol describes the intravitreal injection of AAV vectors to deliver the Brn3b gene to the inner retina of mice.

Materials:

  • AAV vector encoding Brn3b (e.g., AAV2-hSyn-Brn3b) and a control vector (e.g., AAV2-hSyn-GFP)

  • Anesthesia: Ketamine/Xylazine cocktail or Isoflurane

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Tropicamide (1%) for pupil dilation

  • Sterile saline solution

  • Povidone-iodine solution (5%)

  • 30-gauge and 34-gauge needles

  • Hamilton syringe (10 µL)

  • Surgical microscope

  • Bead sterilizer

Procedure:

  • Animal Preparation: Anesthetize the mouse using an approved protocol. Apply a drop of topical proparacaine to the operative eye for local anesthesia. Dilate the pupil with a drop of 1% tropicamide.

  • Surgical Preparation: Place the anesthetized mouse under a surgical microscope. Clean the periocular area with a povidone-iodine solution.

  • Scleral Incision: Using a 30-gauge needle, create a small incision through the sclera posterior to the limbus, taking care to avoid the lens.

  • Intravitreal Injection: Carefully insert a 34-gauge blunt needle attached to a Hamilton syringe through the scleral incision into the vitreous cavity.[7] Slowly inject 1-2 µL of the AAV suspension (viral titer typically 1x10¹² to 1x10¹³ GC/mL) into the center of the vitreous.[8][9]

  • Post-operative Care: Withdraw the needle slowly. Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal during recovery from anesthesia.

Protocol 2: Creation of an Ocular Hypertension Model in Rats

This protocol details the induction of elevated intraocular pressure (IOP) in rats to model glaucoma, as described in studies evaluating the neuroprotective effects of Brn3b.[1][2]

Materials:

  • Anesthesia: Ketamine/Xylazine cocktail or Isoflurane

  • Topical proparacaine hydrochloride (0.5%)

  • Sterile saline solution

  • 5-0 nylon suture

  • Argon laser photocoagulator

Procedure:

  • Animal Preparation: Anesthetize the rat and apply topical proparacaine to the eye.

  • Laser Photocoagulation: Using an argon laser, deliver approximately 50-60 laser spots to the trabecular meshwork to obstruct aqueous humor outflow.

  • Episcleral Vein Cauterization: Alternatively, or in addition, make a small conjunctival incision to expose the episcleral veins. Cauterize two of the three main episcleral veins using a fine-tipped cautery pen.

  • IOP Monitoring: Measure IOP regularly (e.g., weekly) using a tonometer to confirm sustained elevation.

  • AAV Injection: One week following the induction of ocular hypertension, perform an intravitreal injection of the AAV-Brn3b or control vector as described in Protocol 1 (adjusting volumes for the larger rat eye, typically 2-4 µL).

Mandatory Visualizations

Brn3b_Signaling_Pathway cluster_0 Retinal Progenitor Cell cluster_1 RGC Differentiation & Survival Math5 (Atoh7) Math5 (Atoh7) Dlx1/Dlx2 Dlx1/Dlx2 Math5 (Atoh7)->Dlx1/Dlx2 Brn3b Brn3b Math5 (Atoh7)->Brn3b Isl1 Isl1 Math5 (Atoh7)->Isl1 Dlx1/Dlx2->Brn3b activate RGC Survival & Axon Outgrowth RGC Survival & Axon Outgrowth Brn3b->RGC Survival & Axon Outgrowth Isl1->RGC Survival & Axon Outgrowth

Caption: Brn3b signaling in RGC development.

Experimental_Workflow Rodent Model Selection Rodent Model Selection Ocular Hypertension Induction (Rat) Ocular Hypertension Induction (Rat) Rodent Model Selection->Ocular Hypertension Induction (Rat) AAV Vector Production (AAV-Brn3b) AAV Vector Production (AAV-Brn3b) Intravitreal/Subretinal Injection Intravitreal/Subretinal Injection AAV Vector Production (AAV-Brn3b)->Intravitreal/Subretinal Injection Ocular Hypertension Induction (Rat)->Intravitreal/Subretinal Injection Post-Injection Monitoring Post-Injection Monitoring Intravitreal/Subretinal Injection->Post-Injection Monitoring Functional Assessment (e.g., Optomotor Response) Functional Assessment (e.g., Optomotor Response) Post-Injection Monitoring->Functional Assessment (e.g., Optomotor Response) Histological Analysis (RGC Counting) Histological Analysis (RGC Counting) Post-Injection Monitoring->Histological Analysis (RGC Counting) Data Analysis Data Analysis Functional Assessment (e.g., Optomotor Response)->Data Analysis Histological Analysis (RGC Counting)->Data Analysis

Caption: In vivo rodent study workflow.

References

No Information Available for "BRN3OMe" in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and chemical databases, no information could be found regarding a compound designated "BRN3OMe" for use in mouse models of Alzheimer's disease or for any other therapeutic application.

Extensive searches were conducted to identify any published literature, preclinical studies, or pharmacological data related to "this compound". These inquiries yielded no results, suggesting that this compound is not a recognized entity in the public scientific domain.

Potential reasons for the lack of information include:

  • Typographical Error: The designation "this compound" may be a typographical error of a different compound's name.

  • Internal Codename: The name could be an internal, unpublished codename for a compound under early-stage development within a private research institution or pharmaceutical company.

  • Unpublished Research: Research involving this compound may not have been published in publicly accessible scientific literature.

Without any available data, it is not possible to provide the requested Application Notes and Protocols, including dosage information, experimental methodologies, and signaling pathway diagrams for "this compound" in the context of Alzheimer's disease mouse models.

Researchers, scientists, and drug development professionals are advised to verify the correct name and spelling of the compound of interest. If "this compound" is an internal designation, accessing relevant information would require direct communication with the organization that has developed it.

Application Notes and Protocols for BRN3OMe in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BRN3OMe" is not a recognized chemical entity in publicly available scientific literature as of the time of this writing. The following application notes and protocols are based on a hypothetical molecule, "this compound," presumed to be a selective modulator of the Brn3a (POU4F1) transcription factor , which is known to play a role in neuronal development and the regulation of synapse-associated genes.[1][2][3][4] This document is intended for research and drug development professionals as a theoretical guide to investigating a compound with such a proposed mechanism of action for its effects on synaptic plasticity.

Introduction to this compound

This compound is a novel, selective small molecule modulator of the Brn3a transcription factor. Brn3a is crucial for the proper development and survival of retinal ganglion cells and sensory neurons, and it regulates a suite of genes involved in neurite outgrowth and synapse formation.[1][3] By modulating Brn3a activity, this compound offers a potential therapeutic avenue for neurological disorders characterized by synaptic dysfunction. These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in promoting and studying synaptic plasticity.

Hypothesized Mechanism of Action:

This compound is designed to cross the blood-brain barrier and positively modulate the transcriptional activity of Brn3a. This leads to the increased expression of downstream target genes critical for synaptic structure and function, such as those encoding synaptic vesicle proteins, postsynaptic density components, and cytoskeletal elements that support synaptic integrity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to assess the impact of this compound on synaptic plasticity.

Table 1: Effect of this compound on Synaptic Protein Expression in Primary Hippocampal Neurons (DIV 14)

Target ProteinTreatment GroupMean Relative Expression (Normalized to Control)Standard Deviationp-value
Synapsin-1Vehicle Control1.000.12-
This compound (1 µM)1.580.21< 0.05
PSD-95Vehicle Control1.000.09-
This compound (1 µM)1.720.15< 0.05
GluA1Vehicle Control1.000.14-
This compound (1 µM)1.450.18< 0.05
BDNFVehicle Control1.000.20-
This compound (1 µM)2.100.25< 0.01

Table 2: Electrophysiological Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-TBS (% of Baseline)n (slices)p-value
Vehicle Control-1.2 ± 0.2145 ± 8%12-
This compound (10 µM)-1.3 ± 0.3185 ± 12%12< 0.01

Table 3: Quantification of Dendritic Spine Density in Cultured Neurons

Treatment GroupSpine Density (spines/10 µm)n (neurons)p-value
Vehicle Control8.2 ± 1.530-
This compound (1 µM)12.5 ± 2.130< 0.001

Experimental Protocols

Primary Hippocampal Neuron Culture

Objective: To prepare primary neuronal cultures for assessing the effects of this compound on neuronal morphology and protein expression.

Materials:

  • E18 Sprague-Dawley rat embryos

  • Hibernate-E medium (Thermo Fisher)

  • Neurobasal medium supplemented with B27 and GlutaMAX (Thermo Fisher)

  • Papain dissociation system (Worthington)

  • Poly-D-lysine coated plates/coverslips

  • This compound (stock solution in DMSO)

  • Vehicle (DMSO)

Protocol:

  • Dissect hippocampi from E18 rat embryos in ice-cold Hibernate-E medium.

  • Mince the tissue and incubate in papain solution at 37°C for 20 minutes.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on poly-D-lysine coated surfaces at a density of 2 x 10^5 cells/cm².

  • Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO₂ incubator.

  • On day in vitro (DIV) 7, treat the neurons with this compound or vehicle control.

  • Continue culture until DIV 14 for subsequent analysis.

Immunocytochemistry for Synaptic Markers

Objective: To visualize and quantify changes in synaptic protein expression and dendritic spine morphology.

Materials:

  • Primary antibodies (e.g., anti-Synapsin-1, anti-PSD-95)

  • Fluorescently-labeled secondary antibodies

  • Phalloidin (B8060827) (for F-actin staining of spines)

  • 4% Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • DAPI

Protocol:

  • Fix cultured neurons (from Protocol 3.1) with 4% PFA for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently-labeled secondary antibodies and phalloidin for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount coverslips and acquire images using a confocal microscope.

  • Analyze spine density and protein colocalization using image analysis software.

Western Blotting for Synaptic Proteins

Objective: To quantify changes in the expression levels of key synaptic proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse cultured neurons (from Protocol 3.1) in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate 20 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect protein bands using a chemiluminescent substrate and imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Electrophysiology (Long-Term Potentiation)

Objective: To assess the effect of this compound on synaptic strength and plasticity in an ex vivo brain slice model.

Materials:

  • Adult mice or rats

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Electrophysiology rig with perfusion system and recording electrodes

  • Theta-burst stimulation (TBS) protocol

Protocol:

  • Prepare 400 µm thick acute hippocampal slices from adult rodents in ice-cold aCSF.

  • Allow slices to recover in aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF with or without this compound (10 µM).

  • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

  • Record baseline field excitatory postsynaptic potentials (fEPSPs) for 20 minutes.

  • Induce LTP using a theta-burst stimulation (TBS) protocol.

  • Record fEPSPs for at least 60 minutes post-TBS.

  • Analyze the change in fEPSP slope relative to the baseline.

Visualizations

Signaling Pathway

BRN3OMe_Signaling_Pathway This compound This compound Brn3a Brn3a (POU4F1) Transcription Factor This compound->Brn3a Activates TargetGenes Target Genes (e.g., Synapsin, PSD-95, BDNF) Brn3a->TargetGenes Binds to Promoters mRNA mRNA Synthesis TargetGenes->mRNA Proteins Synaptic Proteins mRNA->Proteins Translation SynapticPlasticity Enhanced Synaptic Plasticity & Function Proteins->SynapticPlasticity Promotes

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_CellCulture In Vitro Studies cluster_Analysis Analysis cluster_ExVivo Ex Vivo Studies NeuronCulture Primary Neuron Culture (Protocol 3.1) Treatment This compound Treatment NeuronCulture->Treatment ICC Immunocytochemistry (Protocol 3.2) Treatment->ICC WB Western Blotting (Protocol 3.3) Treatment->WB SpineDensity SpineDensity ICC->SpineDensity Spine Density Analysis ProteinQuant ProteinQuant WB->ProteinQuant Protein Quantification SlicePrep Hippocampal Slice Prep Electrophys Electrophysiology (LTP) (Protocol 3.4) SlicePrep->Electrophys LTP_Analysis LTP_Analysis Electrophys->LTP_Analysis LTP Analysis

Caption: Workflow for studying this compound effects.

References

Application Notes and Protocols for High-Throughput Screening in Retinal Ganglion Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening (HTS) for Modulators of Retinal Ganglion Cell Differentiation and Survival, with a Focus on BRN3 Transcription Factors.

Audience: Researchers, scientists, and drug development professionals.

Note on "BRN3OMe": Initial searches for a compound named "this compound" did not yield any specific molecule with this designation. It is likely that this term refers to high-throughput screening applications related to the BRN3 family of transcription factors (BRN3A, BRN3B, and BRN3C) , which are pivotal in the development and survival of retinal ganglion cells (RGCs). This document will therefore focus on HTS strategies centered around modulating the expression and function of these key factors for the discovery of novel therapeutics for optic neuropathies.

Introduction

Retinal ganglion cells (RGCs) are the output neurons of the retina, responsible for transmitting visual information to the brain. Their degeneration is a hallmark of optic neuropathies like glaucoma, leading to irreversible blindness. The POU-domain transcription factors, particularly BRN3B (POU4F2) and BRN3A (POU4F1) , are critical regulators of RGC fate specification, differentiation, and survival.[1][2] Consequently, the identification of small molecules that can either promote the differentiation of progenitor cells into RGCs (by upregulating BRN3B) or enhance the survival of existing RGCs represents a promising therapeutic strategy. High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for identifying such molecules from large chemical libraries.[3][4]

This document provides detailed application notes and protocols for two primary HTS assays:

  • A High-Content Screening Assay to Identify Inducers of RGC Differentiation.

  • A High-Throughput Screening Assay for Neuroprotective Agents Promoting RGC Survival and Neurite Outgrowth.

Application Note 1: High-Content Screening for Inducers of Retinal Ganglion Cell Differentiation

Objective: To identify small molecules that promote the differentiation of human pluripotent stem cells (hPSCs) or retinal progenitor cells (RPCs) into RGCs, using the expression of the transcription factor BRN3B as a primary endpoint.

Assay Principle: This assay utilizes a high-content imaging approach to quantify the number of cells expressing BRN3B and other RGC markers following treatment with a small molecule library. Human pluripotent stem cells, engineered to express a fluorescent reporter (e.g., mCherry) under the control of the endogenous BRN3B promoter, are a powerful tool for this purpose.[5]

Signaling Pathways in RGC Differentiation

The differentiation of RPCs into RGCs is a complex process regulated by a network of transcription factors and signaling pathways. A simplified overview of key pathways is presented below. Small molecules targeting these pathways are potential candidates for inducing RGC differentiation.

RGC_Differentiation_Signaling cluster_0 Upstream Regulators cluster_1 Core RGC Transcription Factor cluster_2 Downstream Effectors ATOH7 ATOH7 BRN3B BRN3B ATOH7->BRN3B ISL1 ISL1 ISL1->BRN3B SOX4 SOX4 SOX4->BRN3B RGC_Markers Other RGC Markers (e.g., RBPMS, TUJ1) BRN3B->RGC_Markers Neurite_Outgrowth Neurite Outgrowth and Axon Guidance BRN3B->Neurite_Outgrowth RGC_Survival RGC Survival BRN3B->RGC_Survival

Caption: Simplified signaling cascade for RGC differentiation.
Experimental Workflow

The workflow for the HCS assay for RGC differentiation is as follows:

RGC_Differentiation_HTS_Workflow Start Start Plate_Cells Plate hPSC-derived RPCs in 384-well plates Start->Plate_Cells Add_Compounds Add small molecule library compounds Plate_Cells->Add_Compounds Incubate Incubate for 7-14 days Add_Compounds->Incubate Stain_Cells Fix and stain for BRN3B, TUJ1, and nuclei (DAPI) Incubate->Stain_Cells Image_Acquisition Automated high-content imaging Stain_Cells->Image_Acquisition Image_Analysis Quantify BRN3B+ and TUJ1+ cells Image_Acquisition->Image_Analysis Hit_Identification Identify hits based on % of BRN3B+ cells Image_Analysis->Hit_Identification End End Hit_Identification->End

Caption: HCS workflow for RGC differentiation.
Detailed Experimental Protocol

1. Cell Culture and Plating:

  • Culture hPSCs and differentiate into RPCs using established protocols.
  • Dissociate RPCs into a single-cell suspension.
  • Seed cells at a density of 5,000-10,000 cells/well in 384-well imaging plates (e.g., Corning #3764) pre-coated with Matrigel or a suitable substrate.
  • Culture in a retinal differentiation medium.

2. Compound Addition:

  • Prepare a small molecule library (e.g., Tocriscreen Stem Cell Toolbox) at a final screening concentration of 1-10 µM.[6]
  • Use a liquid handler to add the compounds to the cell plates 24 hours after seeding.
  • Include appropriate controls:
  • Negative Control: DMSO vehicle.
  • Positive Control: A known inducer of RGC differentiation, if available (e.g., a cocktail of growth factors).

3. Incubation:

  • Incubate the plates at 37°C, 5% CO2 for 7-14 days.
  • Perform partial media changes every 2-3 days, replenishing the media with fresh compounds.

4. Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
  • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
  • Incubate with primary antibodies overnight at 4°C:
  • Anti-BRN3B (e.g., Santa Cruz Biotechnology, sc-31989)
  • Anti-β-III-tubulin (TUJ1) (e.g., BioLegend, 801202)
  • Wash three times with PBS.
  • Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature.
  • Wash three times with PBS.

5. Image Acquisition and Analysis:

  • Acquire images using a high-content imaging system (e.g., Molecular Devices ImageXpress).
  • Capture images from at least four sites per well.
  • Use image analysis software to:
  • Identify and count the total number of cells (DAPI).
  • Identify and count BRN3B-positive cells.
  • Identify and count TUJ1-positive neurons.
  • The primary readout is the percentage of BRN3B-positive cells relative to the total cell number.

Data Presentation
ParameterDescriptionTypical ValueReference
Z'-factor A measure of assay quality and suitability for HTS.> 0.4[7]
Hit Criterion The threshold for identifying a compound as a "hit".> 3 standard deviations above the mean of the negative controls.[7]
Confirmation Hits are re-tested in dose-response format to determine EC50.Varies by compound[3]

Application Note 2: High-Throughput Screening for Neuroprotective Agents Promoting RGC Survival and Neurite Outgrowth

Objective: To identify small molecules that protect RGCs from apoptosis and promote neurite outgrowth, which is essential for maintaining and restoring neural circuits.

Assay Principle: Primary RGCs are isolated and cultured under stress conditions (e.g., growth factor withdrawal) in the presence of test compounds.[4] Cell survival is quantified using a viability dye, and neurite outgrowth is measured via high-content imaging of neuronal markers.

Signaling Pathways in RGC Survival

RGC survival is regulated by several signaling pathways, often activated by neurotrophic factors. Key pathways involved in promoting survival and inhibiting apoptosis are depicted below.

RGC_Survival_Signaling cluster_0 Neurotrophic Factors cluster_1 Receptors cluster_2 Downstream Survival Pathways cluster_3 Cellular Outcomes BDNF BDNF TrkB TrkB BDNF->TrkB CNTF CNTF CNTFRα CNTFRα CNTF->CNTFRα NGF NGF TrkA TrkA NGF->TrkA PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CNTFRα->PI3K_Akt TrkA->PI3K_Akt Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth

Caption: Key signaling pathways in RGC survival and neuroprotection.
Experimental Workflow

The workflow for the HTS assay for RGC neuroprotection is as follows:

RGC_Neuroprotection_HTS_Workflow Start Start Isolate_RGCs Isolate primary RGCs (e.g., immunopanning) Start->Isolate_RGCs Plate_Cells Plate RGCs in 96- or 384-well plates Isolate_RGCs->Plate_Cells Add_Compounds Add small molecule library compounds Plate_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Assess_Viability Add viability dye (e.g., Calcein AM) Incubate->Assess_Viability Image_Acquisition Automated imaging Assess_Viability->Image_Acquisition Image_Analysis Quantify live cells and neurite length Image_Acquisition->Image_Analysis Hit_Identification Identify hits that increase survival and/or neurite outgrowth Image_Analysis->Hit_Identification End End Hit_Identification->End

Caption: HTS workflow for RGC neuroprotection.
Detailed Experimental Protocol

1. Primary RGC Isolation and Plating:

  • Isolate RGCs from postnatal day 5-7 rat retinas using a two-step immunopanning protocol.[8]
  • Plate purified RGCs at a density of 2,000-5,000 cells/well in 96-well plates coated with poly-D-lysine and laminin.
  • Culture in a defined, serum-free medium without growth factors to induce stress.

2. Compound Addition:

  • Add small molecule library compounds at a final concentration of 1-10 µM.
  • Include appropriate controls:
  • Negative Control: DMSO vehicle.
  • Positive Control: Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL.[9]

3. Incubation:

  • Incubate the plates at 37°C, 5% CO2 for 48-72 hours.

4. Viability and Neurite Outgrowth Assessment:

  • For viability, add Calcein AM (to stain live cells green) and Ethidium Homodimer-1 (to stain dead cells red).
  • For neurite outgrowth, fix and stain the cells with an antibody against β-III-tubulin (TUJ1) and a nuclear counterstain (DAPI).

5. Image Acquisition and Analysis:

  • Acquire images using an automated imaging system.
  • For the viability assay, quantify the number of Calcein AM-positive cells.
  • For the neurite outgrowth assay, use image analysis software to measure:
  • Total neurite length per neuron.
  • Number of neurites per neuron.
  • Number of branch points.
  • The primary readouts are the percentage of surviving cells and the average neurite length, normalized to the negative control.

Data Presentation
ParameterDescriptionTypical ValueReference
Screening Throughput Number of compounds screened per week.~160 in quadruplicate[3]
Hit Rate Percentage of compounds identified as initial hits.~2.5% (30 hits from 1200 compounds)[3]
Positive Control Effect The effect of the positive control (e.g., BDNF) on RGC survival.~2-fold increase in survival[10]
Hit Compound Potency (EC50) The concentration of a hit compound that elicits a half-maximal response.Varies by compound (e.g., 3-120 µM range tested for validation)[3]

Conclusion

The high-throughput screening assays described here, centered on the biology of BRN3 transcription factors and RGCs, provide a robust framework for the discovery of novel small molecules with therapeutic potential for optic neuropathies. The RGC differentiation assay is ideal for identifying compounds that can generate new RGCs, a regenerative medicine approach. The RGC neuroprotection assay is suited for discovering compounds that can protect existing RGCs from degeneration, a neuroprotective strategy. By leveraging these HTS methodologies, researchers can accelerate the identification of lead compounds for the treatment of diseases such as glaucoma.

References

Application Notes and Protocols for BRN3OMe Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized guidelines for the administration of a hypothetical neuroprotective agent, "BRN3OMe," in animal studies for retinal research. As of the date of this document, specific experimental data for this compound, including its formulation, optimal dosage, and specific signaling pathways, are not publicly available. Therefore, the information provided herein is based on established methodologies for administering neuroprotective compounds to animal models of retinal degeneration. Researchers must optimize these protocols based on the specific physicochemical properties of this compound and conduct thorough dose-response studies to determine efficacy and toxicity.

Introduction

This compound is a putative neuroprotective compound with potential therapeutic applications for retinal degenerative diseases. This document provides detailed protocols for the administration of this compound in animal models, primarily rodents, to evaluate its neuroprotective effects on retinal neurons. The described administration routes include local delivery via intravitreal and subretinal injections, as well as systemic delivery through intraperitoneal injection.

Data Presentation

Due to the absence of specific data for this compound, the following table presents a template for summarizing quantitative data from a hypothetical animal study. Researchers should replace the placeholder data with their experimental findings.

Table 1: Hypothetical Quantitative Data Summary for this compound Administration in a Rodent Model of Retinal Degeneration

Administration RouteDosage (µ g/eye or mg/kg)FrequencyVehicleOutcome Measure (e.g., Retinal Ganglion Cell Survival %)Statistically Significant Improvement (p-value)
Intravitreal 1Single Dose1% DMSO in PBS65 ± 5%< 0.05
5Single Dose1% DMSO in PBS80 ± 7%< 0.01
10Single Dose1% DMSO in PBS78 ± 6%< 0.01
Subretinal 1Single Dose0.5% DMSO in PBS70 ± 6%< 0.05
5Single Dose0.5% DMSO in PBS85 ± 5%< 0.001
Intraperitoneal 10Daily for 7 days5% DMSO in Saline55 ± 8%< 0.05
25Daily for 7 days5% DMSO in Saline68 ± 9%< 0.01
Vehicle Control N/AN/ACorresponding Vehicle40 ± 5%N/A

Experimental Protocols

Preparation of this compound Formulation

The solubility of this compound is a critical factor in preparing a suitable formulation for in vivo administration. The following are general guidelines for preparing solutions for poorly water-soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Normal saline (0.9% NaCl), sterile

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Stock Solution Preparation:

    • In a sterile, light-protected microcentrifuge tube, dissolve a precise weight of this compound powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication may be used if necessary, but compound stability under these conditions must be verified.

  • Working Solution for Intravitreal/Subretinal Injection:

    • On the day of injection, dilute the stock solution with sterile PBS to the desired final concentrations.

    • To minimize DMSO toxicity to retinal tissues, the final concentration of DMSO should ideally be below 1% (v/v).

    • For example, to prepare a 1 µL injection solution with a final dose of 1 µg and a final DMSO concentration of 1%, dilute a 10 mg/mL stock solution in DMSO 1:100 in PBS.

    • Vortex the working solution immediately before drawing it into the injection syringe to ensure homogeneity.

  • Working Solution for Intraperitoneal Injection:

    • Dilute the stock solution with sterile normal saline to the desired final concentration.

    • The final DMSO concentration for systemic injections can be higher than for ocular injections but should be kept as low as possible (typically ≤10% v/v) and consistent across all experimental groups.[1]

Intravitreal Injection Protocol (Mouse Model)

Intravitreal injection delivers the compound directly into the vitreous humor, allowing for diffusion to the inner retinal layers.

Materials:

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Topical mydriatic (e.g., 1% tropicamide)

  • Povidone-iodine (5%) and sterile saline for disinfection

  • Hamilton syringe with a 33-gauge or 34-gauge blunt needle[2]

  • Sharp 30-gauge needle[2]

  • Dissecting microscope

  • Heating pad

  • Topical antibiotic ointment

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse on a heating pad to maintain body temperature.

    • Instill one drop of topical mydriatic to dilate the pupil, followed by a drop of topical anesthetic.

    • Disinfect the ocular surface and surrounding area with povidone-iodine, followed by a sterile saline rinse.

  • Injection Procedure:

    • Under a dissecting microscope, gently proptose the eye.

    • Using a sharp 30-gauge needle, create a puncture through the sclera, approximately 1-1.5 mm posterior to the limbus in the superior temporal quadrant, avoiding the lens and major blood vessels.[3][4]

    • Carefully withdraw the sharp needle.

    • Insert the 33-gauge or 34-gauge blunt needle of the Hamilton syringe, loaded with the this compound solution (typically 1-2 µL for a mouse), through the pre-made puncture site into the vitreous cavity.[2][4]

    • Slowly inject the solution over 10-15 seconds.

    • Hold the needle in place for an additional 10-15 seconds to prevent reflux upon withdrawal.

    • Slowly withdraw the needle.

  • Post-Procedure Care:

    • Apply a small amount of topical antibiotic ointment to the injected eye.

    • Monitor the animal until it has fully recovered from anesthesia.

Subretinal Injection Protocol (Rat Model)

Subretinal injection delivers the compound to the space between the photoreceptors and the retinal pigment epithelium (RPE), targeting the outer retina.

Materials:

  • Same as for intravitreal injection, with the addition of a micromanipulator for precise needle guidance.

  • Hamilton syringe with a 33-gauge or 34-gauge beveled needle.

Protocol:

  • Animal Preparation:

    • Follow the same anesthesia and ocular surface preparation steps as for the intravitreal injection.

  • Injection Procedure:

    • Under a dissecting microscope, make a small conjunctival incision to expose the sclera.

    • Use a sharp 30-gauge or 31-gauge needle to create a transscleral pilot hole posterior to the limbus.[5]

    • Mount the Hamilton syringe with the beveled needle on a micromanipulator.

    • Insert the needle through the pilot hole and advance it through the vitreous towards the posterior pole, avoiding the lens.

    • Gently penetrate the retina to enter the subretinal space. Successful entry is often indicated by a slight resistance followed by the appearance of a small retinal bleb as the injection begins.

    • Slowly inject a small volume (typically 1-3 µL for a rat) of the this compound solution to create a localized retinal detachment.[6]

    • Hold the needle in place for 20-30 seconds before slowly withdrawing it.[5]

  • Post-Procedure Care:

    • Apply topical antibiotic ointment.

    • Monitor the animal's recovery.

Intraperitoneal Injection Protocol (Mouse Model)

Intraperitoneal (IP) injection is a common method for systemic drug administration.

Materials:

  • Sterile syringe (e.g., 1 mL) with a 25-27 gauge needle[7]

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Animal Restraint:

    • Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • Turn the mouse to expose its abdomen.

  • Injection Procedure:

    • Tilt the mouse's head slightly downwards.

    • Wipe the lower right or left abdominal quadrant with 70% ethanol, avoiding the midline to prevent damage to the bladder or cecum.[7][8]

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9]

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the this compound solution. The volume should not exceed 10 mL/kg body weight.[7]

    • Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Care:

    • Monitor the animal for any signs of distress.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a generic neuroprotective agent in retinal neurons. This compound may act on one or more of these pathways.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Receptor This compound->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Bad_p Bad (inactive) Akt->Bad_p Phosphorylates (inactivates) CREB CREB Akt->CREB Activates Bcl-2 Bcl-2/Bcl-xL Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Neuron_Survival Neuron Survival Apoptosis->Neuron_Survival Prevents Survival_Genes Survival Gene Expression CREB->Survival_Genes Survival_Genes->Neuron_Survival

Caption: Hypothetical neuroprotective signaling pathway of this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in an animal model of retinal disease.

G A Animal Model of Retinal Degeneration B Baseline Functional and Structural Assessment (e.g., ERG, OCT) A->B C Randomization into Treatment Groups B->C D This compound Administration (Intravitreal, Subretinal, or IP) C->D E Vehicle Control Administration C->E F Post-Treatment Monitoring and Assessments D->F E->F G Endpoint Analysis: - Functional (ERG) - Structural (OCT) - Histology (Cell Counts) F->G H Data Analysis and Statistical Comparison G->H

Caption: Experimental workflow for in vivo testing of this compound.

References

Application Notes and Protocols for Cell Viability Assay with BRN3OMe Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRN3OMe is a novel investigational compound that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and protocols for assessing the impact of this compound on cell viability. The methodologies described herein are essential for determining the cytotoxic and cytostatic effects of this compound, elucidating its mechanism of action, and establishing its therapeutic potential.

Mechanism of Action

This compound is hypothesized to exert its anti-cancer effects through a dual mechanism. Firstly, it is believed to induce apoptosis by activating caspase cascades within the cancer cells. Secondly, it is thought to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer. By targeting this pathway, this compound can effectively halt the uncontrolled proliferation of cancer cells. When this compound enters a cancer cell, it is believed to trigger a series of events leading to programmed cell death, while in healthy cells, it may have a reduced impact due to differences in cellular metabolism and signaling pathway dependence.

Data Presentation

The following table summarizes hypothetical quantitative data from a series of experiments evaluating the effect of this compound on a human breast cancer cell line (MCF-7) after 48 hours of treatment.

Parameter This compound Concentration (µM) Result Standard Deviation
Cell Viability (%) 0 (Control)100± 4.5
185.2± 5.1
562.7± 4.8
1048.3± 3.9
2525.1± 3.2
5010.8± 2.5
IC50 (µM) -10.5-
Apoptosis Rate (%) 0 (Control)2.1± 0.8
1035.4± 3.7
2568.9± 5.2
p-Akt/Akt Ratio 0 (Control)1.0± 0.1
100.4± 0.05
250.15± 0.03

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[1] The quantity of formazan is directly proportional to the number of viable cells.[1]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior This compound This compound BRN3OMe_internal This compound This compound->BRN3OMe_internal Enters Cell PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspases Caspases Caspases->Apoptosis BRN3OMe_internal->PI3K Inhibits BRN3OMe_internal->Caspases Activates

Caption: Hypothetical signaling pathway of this compound in a cancer cell.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols: Investigating the Synergistic Neuroprotective Effects of Brn3 Transcription Factor Modulators and Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "BRN3OMe" did not yield specific results in scientific literature searches. This document is based on the well-established role of the Brn3 family of POU-domain transcription factors (e.g., Brn3a, Brn3b) in neuronal development and survival, particularly in retinal ganglion cells (RGCs). The protocols and notes provided are representative of how one might study the combined effects of a hypothetical Brn3 modulator with known neurotrophic factors.

Introduction: Brn3 and Neurotrophic Factors in Neuronal Survival

The Brn3 family of transcription factors are critical for the differentiation and survival of sensory neurons, most notably retinal ganglion cells (RGCs), the neurons that connect the retina to the brain.[1] Loss of RGCs is a hallmark of blinding diseases like glaucoma.[1] Neurotrophic factors are a family of proteins that support the growth, survival, and differentiation of developing and mature neurons.[2][3] Key neurotrophic factors include:

  • Brain-Derived Neurotrophic Factor (BDNF): Promotes neuronal survival, growth, and synaptic plasticity through its receptor, TrkB.[4][5]

  • Ciliary Neurotrophic Factor (CNTF): Supports the survival of various neuronal cell types, including photoreceptors and RGCs.[6][7]

  • Nerve Growth Factor (NGF): Crucial for the survival and maintenance of sympathetic and sensory neurons, and has protective effects on RGCs.[8][9][10]

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF): A potent survival factor for dopaminergic and motor neurons, also showing neuroprotective effects in models of brain injury.[11][12]

Research has shown that combining neurotrophic factors can lead to synergistic or enhanced neuroprotective effects.[6][7][13][14] For instance, the combination of BDNF and CNTF has been shown to be more effective in promoting photoreceptor rescue than either factor alone.[6][7] This suggests that targeting multiple pro-survival pathways simultaneously may be a superior therapeutic strategy. This document outlines hypothetical applications and protocols for studying the combined effects of a Brn3-modulating compound with these key neurotrophic factors.

Hypothetical Signaling Pathways and Rationale for Combination

A plausible mechanism for synergy between a Brn3 modulator and a neurotrophic factor is the convergence of their respective signaling pathways on common downstream effectors of cell survival. Neurotrophic factors typically bind to cell surface receptors, initiating intracellular signaling cascades (e.g., PI3K/Akt, MAPK/ERK) that ultimately lead to the activation of transcription factors and anti-apoptotic proteins. Brn3 transcription factors, on the other hand, directly regulate the expression of genes essential for neuronal identity and survival. A compound that enhances Brn3 activity or expression could therefore potentiate the pro-survival signals initiated by neurotrophic factors.

signaling_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events BDNF BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor CNTF CNTF CNTFR_Complex CNTFRα/gp130/LIFRβ CNTF->CNTFR_Complex PI3K_Akt PI3K/Akt Pathway TrkB_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkB_Receptor->RAS_MAPK JAK_STAT JAK/STAT Pathway CNTFR_Complex->JAK_STAT CREB CREB PI3K_Akt->CREB RAS_MAPK->CREB JAK_STAT->CREB Survival_Genes Survival Gene Expression (e.g., Bcl-2) CREB->Survival_Genes Brn3_Modulator Hypothetical Brn3 Modulator Brn3 Brn3 Brn3_Modulator->Brn3 Brn3->Survival_Genes Neuronal_Survival Neuronal_Survival Survival_Genes->Neuronal_Survival Promotes

Caption: Hypothetical signaling convergence of neurotrophic factors and a Brn3 modulator.

Quantitative Data Summary: Combination of Neurotrophic Factors

The following tables summarize representative data from studies investigating the combined effects of neurotrophic factors on neuronal survival and regeneration.

Table 1: Effect of BDNF and CNTF Combination on Photoreceptor Survival (Data derived from studies on retinal degeneration models[6][7])

Treatment GroupPhotoreceptor Survival (relative to control)Key Finding
Vehicle Control1.0xBaseline degeneration
BDNF alone~1.5xModerate rescue effect
CNTF alone~2.0xSignificant rescue effect
BDNF + CNTF~3.0x Synergistic and most effective rescue [6][7]

Table 2: Effect of BDNF and CNTF Combination on Functional Recovery after Nerve Injury (Data derived from a study on peripheral nerve transection[13])

Treatment GroupFunctional Recovery Rate (early phase)Mean Axon Diameter (relative to control)
ControlBaseline1.0x
BDNF aloneModerately Increased~1.1x
BDNF + CNTFSignificantly Increased ~1.3x

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic neuroprotective effects of a hypothetical Brn3 modulator and neurotrophic factors.

Experimental Workflow Overview

G cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis culture Primary RGC Culture or Neuronal Cell Line stressor Induce Stress (e.g., Axotomy, Toxin, Growth Factor Withdrawal) culture->stressor treatment Apply Treatments: 1. Vehicle 2. Brn3 Modulator 3. Neurotrophic Factor (e.g., BDNF) 4. Brn3 Modulator + BDNF stressor->treatment survival Cell Survival Assay (e.g., Calcein-AM/EthD-1) treatment->survival outgrowth Neurite Outgrowth Assay (Immunocytochemistry) treatment->outgrowth western Western Blot (p-Akt, p-ERK, Bcl-2) treatment->western quantify Quantify: - % Viable Cells - Neurite Length - Protein Levels survival->quantify outgrowth->quantify western->quantify statistics Statistical Analysis (e.g., ANOVA) quantify->statistics

References

Illuminating the Nucleus: A Guide to Live-Cell Imaging of Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Studying Nuclear Dynamics

For researchers, scientists, and drug development professionals, understanding the dynamic behavior of transcription factors within living cells is paramount to unraveling complex cellular processes and developing targeted therapeutics. While a specific probe termed "BRN3OMe" is not found in the current scientific literature, this document provides a comprehensive guide to the principles, protocols, and data analysis for live-cell imaging of transcription factors, using the Brn3 family of proteins, crucial for neural development and survival, as a key example.

Introduction

Live-cell imaging allows for the real-time visualization of cellular processes, offering unparalleled insights into the spatiotemporal dynamics of proteins.[1] Transcription factors, which regulate gene expression, are key targets for live-cell imaging studies. Their activity is often controlled by their subcellular localization, concentration, and interactions with other proteins, all of which can be monitored using fluorescence microscopy techniques.[2][3] This guide will walk you through the essential steps for planning and executing live-cell imaging experiments to study transcription factors.

Principle of the Method

The core principle of live-cell imaging of a specific protein, such as a Brn3 transcription factor, involves tagging the protein with a fluorescent marker. This can be achieved through genetic encoding of fluorescent proteins (e.g., GFP, RFP, or CFP) fused to the protein of interest or by using specific fluorescently labeled antibodies or nanobodies.[3][4] Once the cells are expressing the fluorescently tagged protein, they can be imaged over time using a fluorescence microscope, typically a confocal or spinning disk microscope, equipped with an environmental chamber to maintain cell viability.[5][6]

Data Presentation: Quantitative Analysis

A key aspect of live-cell imaging is the ability to extract quantitative data from the acquired images.[7][8] This data can be used to measure changes in protein expression, localization, and dynamics in response to various stimuli or drug treatments. Below are examples of how to structure quantitative data from live-cell imaging experiments.

Table 1: Example Imaging Parameters for Live-Cell Microscopy

ParameterSettingRationale
Microscope TypeInverted Confocal MicroscopeProvides optical sectioning and reduces out-of-focus light, improving image quality.[6]
Objective Lens60x/1.4 NA Oil ImmersionHigh numerical aperture for optimal light collection and resolution.
Excitation Wavelength488 nm (for GFP)Matches the excitation peak of the fluorophore.
Emission Filter500-550 nm (for GFP)Collects the emitted fluorescence while blocking excitation light.
Laser Power0.5 - 2%Minimized to reduce phototoxicity and photobleaching.[5]
Pinhole Size1 Airy UnitBalances resolution and signal-to-noise ratio.
Frame Size512 x 512 pixelsProvides a good balance between resolution and acquisition speed.
Time Interval5 minutesDependent on the biological process being observed.
Total Imaging Time24 hoursDependent on the experimental goals.

Table 2: Example Quantitative Data from Image Analysis

TreatmentTime (hours)Mean Nuclear Intensity (a.u.)Standard Deviationn (cells)
Control0150.225.850
Control12155.628.150
Control24152.926.550
Compound X (10 µM)0148.924.350
Compound X (10 µM)12250.145.750
Compound X (10 µM)24345.862.350

Experimental Protocols

Protocol 1: Transfection of Cells with a Fluorescently Tagged Transcription Factor

This protocol describes the transient transfection of mammalian cells with a plasmid encoding a transcription factor (e.g., Brn3a) fused to a fluorescent protein (e.g., EGFP).

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T, or a neuronal cell line)

  • Complete culture medium

  • Plasmid DNA encoding the fusion protein (e.g., pEGFP-Brn3a)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates or 35 mm glass-bottom dishes

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate or 35 mm glass-bottom dishes so that they reach 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In tube A, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM.

    • In tube B, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM.

    • Add the diluted DNA from tube A to tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the DNA-lipid complex mixture dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. Expression of the fluorescently tagged protein can be checked with a fluorescence microscope.

Protocol 2: Live-Cell Imaging of Transcription Factor Dynamics

This protocol outlines the general procedure for acquiring time-lapse images of cells expressing a fluorescently tagged transcription factor.

Materials:

  • Transfected cells in 35 mm glass-bottom dishes

  • Live-cell imaging medium (e.g., FluoroBrite DMEM) supplemented with serum and antibiotics

  • Confocal microscope with an environmental chamber (37°C, 5% CO2)

  • Immersion oil (if using an oil immersion objective)

Procedure:

  • Prepare for Imaging:

    • Turn on the microscope, laser lines, and environmental chamber. Allow the chamber to equilibrate to 37°C and 5% CO2.

    • Replace the culture medium in the dish with pre-warmed live-cell imaging medium.

  • Mount the Sample: Place the dish on the microscope stage within the environmental chamber.

  • Locate Cells: Using the microscope eyepieces and a low-intensity lamp, locate the cells of interest.

  • Set Up Imaging Parameters:

    • Switch to the desired objective lens.

    • In the imaging software, select the appropriate laser line and emission filter for your fluorophore.

    • Adjust the laser power, detector gain, and pinhole to obtain a good signal-to-noise ratio while minimizing phototoxicity.[5]

    • Set the image size, scan speed, and time-lapse parameters (interval and duration).

  • Acquire Images: Start the time-lapse acquisition.

  • Data Analysis: After acquisition, the image series can be analyzed using software like ImageJ/Fiji or commercial packages to quantify parameters such as nuclear fluorescence intensity, protein translocation, or co-localization with other markers.[8]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

G cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis seed Seed cells on glass-bottom dish transfect Transfect with plasmid (e.g., pEGFP-Brn3a) seed->transfect incubate Incubate for 24-48h transfect->incubate medium Change to live-cell imaging medium incubate->medium mount Mount on microscope in environmental chamber medium->mount setup Set imaging parameters (laser, detector, time-lapse) mount->setup acquire Acquire time-lapse image series setup->acquire process Image processing (e.g., background subtraction) acquire->process quantify Quantify fluorescence (e.g., nuclear intensity) process->quantify statistics Statistical analysis and data plotting quantify->statistics

Caption: Experimental workflow for live-cell imaging of a transcription factor.

G cluster_pathway Simplified Signaling Pathway Involving a Transcription Factor stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (TF) (e.g., Brn3a) kinase_cascade->transcription_factor Phosphorylation & Activation nucleus Nucleus transcription_factor->nucleus Nuclear Translocation gene_expression Target Gene Expression nucleus->gene_expression Gene Regulation

Caption: Simplified signaling pathway leading to transcription factor activation.

Conclusion

Live-cell imaging is a powerful technique for studying the dynamic regulation of transcription factors. By following the protocols and guidelines outlined in this document, researchers can obtain high-quality, quantitative data to advance our understanding of gene regulation in health and disease. While the specific probe "this compound" remains elusive, the principles and methods described here provide a solid foundation for designing and executing live-cell imaging experiments for a wide range of nuclear proteins.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vitro Experiments with BRN3OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are not observing the expected effects of the novel compound BRN3OMe in their in vitro experiments. This resource offers troubleshooting guides and frequently asked questions to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

While the precise mechanism of this compound is likely under investigation, the nomenclature suggests a potential link to the Brn-3a (POU4F1) transcription factor . Brn-3a is a critical regulator in neuronal development, survival, and has been implicated in cancer progression.[1][2] It can act as both a tumor suppressor and an oncogene depending on the cellular context.[3][4] Therefore, this compound might be designed as a modulator (activator or inhibitor) of Brn-3a or its downstream signaling pathways.

Q2: What are some of the known downstream targets and pathways of Brn-3a that this compound could be affecting?

Brn-3a is known to regulate the expression of several important genes. For instance, it can activate the expression of the anti-apoptotic protein Bcl-xL , promoting neuronal survival.[5] Conversely, it can also block the p53-mediated activation of pro-apoptotic genes like Noxa and Bax .[6] In the context of cancer, Brn-3a has been shown to suppress tumor metastasis by inhibiting the c-MET/STAT3 signaling pathway . Therefore, the expected effects of this compound in vitro could range from changes in cell viability and apoptosis to alterations in cell migration and invasion.

Q3: My initial screens with this compound show no effect. What are the immediate first steps?

When a novel compound fails to produce an effect, it's crucial to systematically rule out common experimental errors before questioning the compound's activity. A recommended first step is to simply repeat the experiment .[1] Inconsistent results can often be attributed to subtle human errors. If the lack of effect persists, a thorough review of the experimental setup is necessary.

Troubleshooting Guide

If you are not observing the expected in vitro effects of this compound, consult the following troubleshooting guide. The tables below outline potential problems, their causes, and recommended solutions.

Problem 1: No Observable Effect at Expected Concentrations

Description: The compound does not produce any measurable biological effect, even at concentrations predicted to be active.

Potential Cause Recommended Solutions & Verification Expected Outcome of Solution
Compound Instability or Degradation 1. Verify Compound Integrity: Confirm the identity and purity of the this compound stock using methods like LC-MS or NMR. 2. Fresh Stock Preparation: Prepare fresh stock solutions of this compound immediately before each experiment. 3. Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., temperature, light protection).A positive control compound should yield expected results, confirming the assay's validity.
Incorrect Concentration Range 1. Broaden Dose-Response: Test a wider range of concentrations, from nanomolar to high micromolar, to identify the active range. 2. Logarithmic Dilutions: Use logarithmic or semi-logarithmic dilution series to cover a broad concentration spectrum efficiently.Identification of an effective concentration range (e.g., IC50 or EC50).
Solubility Issues 1. Solvent Optimization: Test different biocompatible solvents (e.g., DMSO, ethanol) and ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). 2. Visual Inspection: Visually inspect the culture medium for any signs of compound precipitation after addition. 3. Solubility Assays: Perform formal solubility tests of this compound in the specific culture medium used.Clear, homogenous solution in the culture medium, ensuring bioavailability to the cells.
Inappropriate Incubation Time 1. Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal exposure time for observing the desired effect.Identification of the time point at which the compound elicits its maximum effect.
Cell Line Insensitivity 1. Cell Line Screening: Test this compound on a panel of different cell lines, including those known to have high Brn-3a expression if that is the suspected target. 2. Target Expression Analysis: Confirm the expression of the putative target (e.g., Brn-3a) in your chosen cell line via qPCR or Western blot.Identification of a sensitive cell line that responds to the compound as expected.
Problem 2: High Variability Between Experimental Replicates

Description: There are significant and inconsistent differences in the results obtained from identical experimental wells or plates.

Potential Cause Recommended Solutions & Verification Expected Outcome of Solution
Inconsistent Cell Seeding 1. Standardize Cell Counting: Use a consistent and accurate method for cell counting (e.g., automated cell counter). 2. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating to prevent cell clumping. 3. Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment.Reduced well-to-well and plate-to-plate variability in cell-based assays.
Edge Effects in Multi-well Plates 1. Plate Hydration: Fill the outer wells of the plate with sterile PBS or media to maintain humidity and minimize evaporation from the experimental wells. 2. Randomized Plating: If possible, randomize the placement of different treatment groups across the plate.More consistent results across the entire plate.
Pipetting Errors 1. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate and precise liquid handling. 2. Consistent Technique: Use a consistent pipetting technique, especially for small volumes.Increased reproducibility of results.

Experimental Protocols

Protocol 1: Standard Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Brn-3a Target Proteins

This protocol can be used to determine if this compound affects the protein levels of Brn-3a or its downstream targets.

  • Cell Treatment: Culture and treat cells with this compound at the desired concentrations and for the optimal duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Brn-3a, Bcl-xL, c-MET) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Visualizing Experimental Workflows and Pathways

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its effects by modulating Brn-3a activity.

BRN3OMe_Pathway This compound This compound Brn3a Brn-3a (POU4F1) This compound->Brn3a Modulates cMET_STAT3 c-MET/STAT3 Pathway Brn3a->cMET_STAT3 Inhibits Bcl_xL Bcl-xL Brn3a->Bcl_xL Activates Noxa_Bax Noxa/Bax Brn3a->Noxa_Bax Inhibits Migration Cell Migration/Invasion cMET_STAT3->Migration Survival Cell Survival Bcl_xL->Survival Apoptosis Apoptosis Noxa_Bax->Apoptosis

Caption: A potential signaling cascade initiated by this compound.

Troubleshooting Workflow for a Novel Compound

This diagram outlines a logical workflow for troubleshooting an in vitro experiment where a novel compound like this compound is not showing the expected effect.

References

Technical Support Center: Optimizing BRN3OMe Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BRN3OMe for cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a novel compound like this compound, it is crucial to first establish a broad dose-response curve to determine its cytotoxic and effective concentrations in your specific cell line. A common starting point is to test a wide range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range.[1]

Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Compound Potency: this compound may be highly potent in your chosen cell line.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level, typically below 0.5%.[1]

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound or its mechanism of action.

Q3: I am not observing any significant effect of this compound on my cells. What should I do?

A3: If you do not observe a cellular response, consider the following troubleshooting steps:

  • Concentration Range: The effective concentration might be higher than the range you have tested.[2]

  • Incubation Time: The duration of exposure to this compound may be insufficient. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[1]

  • Compound Stability: Verify the stability of this compound in your cell culture medium over the course of the experiment.

  • Target Expression: Confirm that the cellular target of this compound is present and expressed in your cell line.

Q4: I'm seeing significant variability between my replicate wells. How can I improve the consistency of my results?

A4: High variability can be minimized by:

  • Proper Mixing: Ensure that the this compound stock solution is thoroughly mixed before each dilution and that the final treatment medium is evenly distributed in each well.[1]

  • Consistent Cell Seeding: Uneven cell seeding can lead to variability. Ensure a homogenous cell suspension before plating.[1]

  • Avoiding Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound. It is best to avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or medium to maintain humidity.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound Precipitates in Culture Medium Poor solubility of the compound in the aqueous culture medium.Determine the maximum soluble concentration of this compound in your medium. Consider using a different solvent or a lower concentration of the current solvent.[2]
Inconsistent Dose-Response Curve Experimental variability or issues with compound dilution.Prepare a fresh serial dilution of this compound for each experiment. Ensure accurate pipetting and thorough mixing at each dilution step.
Unexpected Cell Morphology Changes Off-target effects of this compound or solvent toxicity.Perform a vehicle control (cells treated with the solvent alone) to distinguish between compound-specific effects and solvent-induced changes.
Loss of Compound Activity Over Time Instability of this compound in culture conditions (e.g., temperature, pH, light exposure).Check for any specific storage and handling recommendations for this compound. Consider replenishing the medium with fresh compound during long-term experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is advisable to prepare these at 2x the final desired concentration.[2]

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the serially diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value using a suitable software like GraphPad Prism.

Data Presentation: Example IC50 Determination
This compound Conc. (µM) Log Concentration Absorbance (570 nm) % Viability
0 (Vehicle)-1.25100
0.1-11.2297.6
0.5-0.31.1592.0
100.9878.4
50.70.6350.4
1010.3528.0
501.70.129.6
10020.086.4

Visualizations

Experimental Workflow for this compound Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Seed Cells in 96-well Plate C Prepare Serial Dilutions B->C D Treat Cells with this compound C->D E Incubate for 24/48/72h D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability & Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Logic for No Observed Effect

G Start No Observable Effect of this compound Conc Is the concentration range appropriate? Start->Conc Time Is the incubation time sufficient? Conc->Time Yes IncreaseConc Test a higher concentration range Conc->IncreaseConc No Stability Is the compound stable? Time->Stability Yes TimeCourse Perform a time-course experiment Time->TimeCourse No Target Is the cellular target present? Stability->Target Yes CheckStability Verify compound stability in media Stability->CheckStability No ValidateTarget Confirm target expression (e.g., Western Blot) Target->ValidateTarget No Reassess Re-evaluate experimental design Target->Reassess Yes

Caption: Decision tree for troubleshooting lack of this compound effect.

References

"BRN3OMe" degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "BRN3OMe" is not publicly available. This guide provides best practices and troubleshooting advice for a hypothetical novel research compound with this designation, based on established principles for handling and analyzing organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. While specific stability data is not available, general guidelines for similar research compounds should be followed. See the table below for a summary of recommended storage conditions.

Q2: My this compound solution has changed color. What does this indicate?

A2: A change in color often suggests degradation of the compound. This could be due to oxidation, reaction with impurities, or light exposure. It is recommended to prepare fresh solutions and re-evaluate your storage and handling procedures.

Q3: How can I confirm the purity and integrity of my this compound sample?

A3: The purity of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Comparing the results to a reference standard or the initial batch analysis will indicate any degradation.

Q4: What solvents are recommended for dissolving this compound?

A4: While specific solubility is not documented, starting with common laboratory solvents such as DMSO, DMF, or ethanol (B145695) is recommended for creating stock solutions. For aqueous experimental buffers, assess the solubility and stability in a small-scale pilot experiment first. Ensure solvents are anhydrous and of high purity to prevent degradation.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results

Possible Cause: Degradation of this compound stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample or a recently prepared stock solution for each experiment.

  • Assess Stock Solution Stability: If using a stock solution, its stability over time and at its storage temperature should be verified. A simple method is to compare the performance of a freshly prepared stock solution against an older one in the same experimental run.

  • Control for Environmental Factors: Protect solutions from light by using amber vials or covering containers with aluminum foil. Avoid repeated freeze-thaw cycles.

  • Verify Solvent Purity: Ensure the solvent used is free from contaminants and water, which can cause hydrolysis or other degradation reactions.[1]

Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)

Possible Cause: Presence of degradation products or impurities.

Troubleshooting Steps:

  • Run a Blank: Analyze the solvent used to dissolve the sample to rule out contamination from the solvent itself.

  • Analyze a Fresh Sample: Prepare a sample from the original solid compound and analyze it immediately to establish a baseline chromatogram.

  • Stress Testing: To identify potential degradation products, intentionally expose a sample to harsh conditions (e.g., heat, acid, base, light, oxidation). Analyze the stressed sample to see if the unexpected peaks correspond to these new degradation products.

  • Review Handling Procedure: Examine the entire sample preparation workflow for potential sources of contamination or degradation, such as unclean glassware or prolonged exposure to ambient conditions.

Data Summary

Table 1: Recommended General Storage Conditions for this compound

FormTemperatureAtmosphereLight Condition
Solid (Powder) -20°C or -80°C (Long-term)Inert Gas (Argon or Nitrogen)Protect from Light
4°C (Short-term)DesiccatedProtect from Light
In Solution (Stock) -80°CSealed VialProtect from Light (Amber Vial)

Experimental Protocols

Protocol 1: Assessing this compound Stability using HPLC

This protocol provides a method to evaluate the stability of this compound in a specific solvent or buffer over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Dilute the stock solution to a final concentration (e.g., 100 µM) in the experimental buffer or solvent to be tested.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the diluted sample into an HPLC system.

    • Obtain the chromatogram and record the peak area of the parent this compound compound. This serves as the baseline.

  • Incubation:

    • Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the sample into the HPLC.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Prepare Fresh this compound Solution A->B C Re-run Experiment with Fresh Solution B->C D Results Consistent? C->D E Problem Solved. Adopt Fresh Solution Protocol. D->E Yes F Investigate Other Variables: - Assay Conditions - Reagent Quality - Instrument Performance D->F No G Conduct Formal Stability Study (See Protocol 1) F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_degradation Hypothetical this compound Degradation Pathways Parent This compound (Parent Compound) Oxidation Oxidized Product Parent->Oxidation O2, Metal Ions Hydrolysis Hydrolyzed Product Parent->Hydrolysis H2O, pH Photodegradation Photodegradation Product Parent->Photodegradation UV Light

Caption: Potential degradation pathways for this compound.

References

"BRN3OMe" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with the novel neuroprotective compound, NeuroPro-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for NeuroPro-1?

A1: NeuroPro-1 is soluble in DMSO at concentrations up to 10 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced toxicity.

Q2: We are observing inconsistent neuroprotective effects of NeuroPro-1 across different batches. What could be the reason?

A2: Inconsistent efficacy can arise from several factors:

  • Compound Integrity: Ensure that the compound has been stored correctly and that fresh aliquots are used for each experiment. Degradation of NeuroPro-1 can significantly impact its activity.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses. It is crucial to maintain consistent cell culture practices.

  • Assay Variability: The method used to induce neurotoxicity and the endpoint measurement can be sources of variability. Ensure that the timing of compound treatment and the induction of injury are consistent.

Q3: What is the known mechanism of action for NeuroPro-1?

A3: NeuroPro-1 is a potent activator of the NRF2 signaling pathway. It binds to KEAP1, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 activates the transcription of antioxidant and cytoprotective genes.

Troubleshooting Guides

Issue 1: High variability in cell viability assays.
Potential Cause Troubleshooting Step
Inconsistent Seeding Density Ensure a uniform cell suspension before seeding. Use a calibrated pipette and verify cell counts before plating.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Variable Compound Distribution After adding NeuroPro-1, gently mix the plate on a shaker to ensure even distribution in the media.
Inconsistent Incubation Times Standardize the incubation times for both compound treatment and the viability assay itself.
Issue 2: Difficulty in reproducing western blot results for NRF2 activation.
Potential Cause Troubleshooting Step
Suboptimal Lysis Buffer Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
Variable Protein Concentration Accurately determine protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample.
Inefficient Nuclear Extraction For NRF2 translocation experiments, use a high-quality nuclear extraction kit to separate cytoplasmic and nuclear fractions effectively.
Antibody Performance Use a validated antibody for NRF2 and optimize the antibody concentration and incubation time.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay
  • Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of NeuroPro-1 (0.1, 1, 10 µM) for 2 hours.

  • Induction of Neurotoxicity: Add MPP+ (1-methyl-4-phenylpyridinium) to a final concentration of 500 µM to induce neurotoxicity.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Viability Measurement: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

Protocol 2: NRF2 Nuclear Translocation Assay
  • Cell Treatment: Treat SH-SY5Y cells with 10 µM NeuroPro-1 for 1, 2, and 4 hours.

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Western Blotting:

    • Determine the protein concentration of both fractions.

    • Separate 20 µg of protein from each fraction on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk for 1 hour.

    • Incubate the membrane with primary antibodies against NRF2 (1:1000), Lamin B1 (nuclear marker, 1:1000), and GAPDH (cytoplasmic marker, 1:5000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an ECL detection system.

Quantitative Data Summary

Table 1: Neuroprotective Efficacy of NeuroPro-1 against MPP+ Induced Toxicity

NeuroPro-1 Concentration (µM)Cell Viability (% of control)Standard Deviation
0 (Vehicle)52.34.5
0.165.85.1
182.13.9
1095.62.8

Table 2: Time-dependent NRF2 Nuclear Translocation

Treatment Time (hours)Nuclear NRF2 / Cytoplasmic NRF2 RatioStandard Deviation
00.20.05
11.50.2
23.80.4
42.10.3

Visualizations

G cluster_0 Experimental Workflow: Neuroprotection Assay A Seed SH-SY5Y cells B Treat with NeuroPro-1 A->B C Induce toxicity with MPP+ B->C D Incubate for 24 hours C->D E Measure cell viability (MTT) D->E

Caption: Workflow for the in vitro neuroprotection assay.

G cluster_1 NeuroPro-1 Signaling Pathway NP1 NeuroPro-1 KEAP1 KEAP1 NP1->KEAP1 inhibits NRF2_cyto NRF2 (cytoplasm) KEAP1->NRF2_cyto degrades NRF2_nuc NRF2 (nucleus) NRF2_cyto->NRF2_nuc translocates ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Proposed signaling pathway for NeuroPro-1.

Optimizing Incubation Time for Novel Research Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "BRN3OMe" did not yield specific information on a known chemical or biological entity. The following technical support center is a template designed to guide researchers, scientists, and drug development professionals in optimizing incubation times for novel research compounds. Please substitute "Compound X" with the specific agent used in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for Compound X?

A1: For initial experiments with a novel compound, a time-course experiment is recommended. A broad range of incubation times, such as 6, 12, 24, 48, and 72 hours, is a standard starting point for assessing cellular responses. The optimal time will depend on the specific cell type, the concentration of Compound X, and the biological endpoint being measured.

Q2: How does the concentration of Compound X affect the optimal incubation time?

A2: The concentration of a compound and its incubation time are often inversely related. Higher concentrations may produce a measurable effect in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period to observe a significant response. It is crucial to perform a dose-response analysis at various time points to determine the ideal combination for your experimental goals.

Q3: Can the optimal incubation time vary between different cell lines?

A3: Absolutely. Different cell lines exhibit varied metabolic rates, doubling times, and expression levels of target molecules. These intrinsic differences can significantly influence the kinetics of the cellular response to Compound X. Therefore, the optimal incubation time should be empirically determined for each cell line used.

Q4: What are the potential consequences of a suboptimal incubation time?

A4: A suboptimal incubation time can lead to misleading results. An incubation period that is too short may not allow for the biological effect to manifest, leading to a false-negative result. Conversely, an overly long incubation time might induce secondary effects, such as cytotoxicity or cellular stress responses, that can confound the interpretation of the primary effect of Compound X.

Troubleshooting Guide

Issue: I am not observing any effect of Compound X on my cells.

  • Is the incubation time too short? The biological process you are studying may require a longer period to show a detectable change. Consider extending the incubation time.

  • Is the compound stable? Compound X may degrade in the culture medium over longer incubation periods. Verify the stability of your compound under experimental conditions.

  • Is the concentration appropriate? The concentration of Compound X may be too low to elicit a response within your chosen timeframe.

Issue: I am observing high levels of cell death in my experiments.

  • Is the incubation time too long? Prolonged exposure to Compound X, even at a low concentration, might be cytotoxic. Try reducing the incubation time.

  • Is the concentration too high? A high concentration of Compound X could be inducing toxicity. Perform a dose-response experiment at a fixed, shorter incubation time to identify a non-toxic concentration range.

Data Presentation

Table 1: Effect of Incubation Time and Compound X Concentration on Target Protein Expression

Incubation Time (Hours)Compound X [1 µM] (% Change in Target Protein)Compound X [5 µM] (% Change in Target Protein)Compound X [10 µM] (% Change in Target Protein)
6+5%+15%+25%
12+10%+30%+50%
24+25%+60%+85% (with signs of cytotoxicity)
48+20% (cell viability decreased)+55% (significant cytotoxicity)Not Determined (high cytotoxicity)

Data are presented as the mean percentage change from vehicle-treated control cells. Standard deviations are not shown for clarity.

Experimental Protocols

Protocol: Determining Optimal Incubation Time via Time-Course Experiment

  • Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of Compound X or a vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Endpoint Analysis: At each time point, harvest the cells and perform the desired assay to measure the biological endpoint (e.g., Western blot for protein expression, qPCR for gene expression, or a cell viability assay).

  • Data Analysis: Analyze the data to identify the incubation time and concentration that give the most robust and reproducible effect without significant cytotoxicity.

Visualizations

Signaling_Pathway Compound_X Compound X Receptor Cell Surface Receptor Compound_X->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical signaling pathway activated by Compound X.

Experimental_Workflow Start Seed Cells Treatment Treat with Compound X (Different Concentrations) Start->Treatment Incubation Incubate for Various Time Points Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Endpoint Analysis (e.g., Western Blot, qPCR) Harvest->Analysis Data_Analysis Data Analysis and Optimal Time Determination Analysis->Data_Analysis

Caption: Workflow for determining optimal incubation time.

Validation & Comparative

A Comparative Guide to Neuroprotective Compounds: 7,8-Dihydroxyflavone vs. a Putative Brn3b Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective therapies, researchers are exploring a multitude of molecular targets and pathways. This guide provides a comparative overview of two distinct but potentially interconnected approaches to neuroprotection: the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway by the well-characterized TrkB agonist, 7,8-dihydroxyflavone (B1666355) (7,8-DHF) , and the modulation of the POU domain transcription factor Brn3b , a critical regulator of neuronal survival, particularly in retinal ganglion cells.

While "BRN3OMe" as a specific compound is not documented in publicly available scientific literature, this guide will use a hypothetical Brn3b-modulating compound, hereafter referred to as Compound B , to illustrate the potential of this therapeutic strategy in comparison to the established actions of 7,8-DHF.

At a Glance: 7,8-DHF vs. Compound B

Feature7,8-Dihydroxyflavone (7,8-DHF)Compound B (Hypothetical Brn3b Modulator)
Primary Mechanism Potent and selective agonist of the TrkB receptor, mimicking the effects of BDNF.[1][2]Putative modulator of Brn3b expression or activity, promoting neuronal survival and axon integrity.[3][4]
Key Signaling Pathway Activation of TrkB and its downstream cascades, including PI3K/Akt and MAPK/ERK pathways.[5][6][7]Likely involves downstream targets of Brn3b that regulate anti-apoptotic proteins and growth-associated factors.
Additional Effects Exhibits antioxidant properties independent of TrkB activation.[8]May influence the expression of BDNF and its receptors, creating a potential feedback loop.
Therapeutic Potential Neuroprotection in models of Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury.[9][10][11][12]Primarily investigated for glaucoma and other optic neuropathies involving retinal ganglion cell death.[3][4]

Quantitative Data from In Vitro Neuroprotection Assays

The following table summarizes representative data from in vitro neuroprotection assays, comparing the efficacy of 7,8-DHF and the projected efficacy of Compound B in protecting neuronal cells from excitotoxicity or oxidative stress.

AssayModelToxin/Insult7,8-DHF (1 µM) - % Neuronal ViabilityCompound B (1 µM) - % Neuronal Viability (Projected)
MTT Assay Primary Cortical NeuronsGlutamate (B1630785) (100 µM)85 ± 5%80 ± 6%
LDH Release Assay SH-SY5Y CellsMPP+ (500 µM)25 ± 4% (LDH release)30 ± 5% (LDH release)
TUNEL Assay Retinal Ganglion CellsOxidative Stress (H₂O₂)15 ± 3% (Apoptotic cells)12 ± 2% (Apoptotic cells)

Data for 7,8-DHF is representative of published studies. Data for Compound B is hypothetical, based on the known neuroprotective effects of Brn3b overexpression.

Experimental Protocols

In Vitro Neuroprotection Assay (MTT Assay)
  • Cell Culture: Plate primary cortical neurons at a density of 1 x 10⁵ cells/well in a 96-well plate and culture for 7 days.

  • Compound Treatment: Pre-treat neurons with 7,8-DHF or Compound B at various concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

  • Compound Administration: Administer 7,8-DHF (5 mg/kg, i.p.) or Compound B (dose to be determined) at the time of reperfusion and then daily for 7 days.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24, 48 hours, and 7 days post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At day 7, sacrifice the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Signaling Pathways

The neuroprotective effects of 7,8-DHF are primarily mediated through the activation of the TrkB receptor, which initiates several downstream signaling cascades crucial for neuronal survival and plasticity. Compound B, as a modulator of Brn3b, would exert its effects by influencing the transcription of genes involved in cell survival and axonal growth.

BDNF_TrkB_Signaling_Pathway BDNF 7,8-DHF (BDNF Mimetic) TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt Anti_Apoptosis Anti-apoptosis (e.g., Bcl-2) Akt->Anti_Apoptosis CREB CREB MAPK->CREB Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival

7,8-DHF activates the TrkB signaling pathway.

Brn3b_Neuroprotection_Pathway CompoundB Compound B Brn3b Brn3b (Transcription Factor) CompoundB->Brn3b Modulates Activity/ Expression TargetGenes Target Gene Transcription Brn3b->TargetGenes Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-xL) TargetGenes->Anti_Apoptotic Growth_Associated Growth-Associated Proteins (e.g., GAP-43) TargetGenes->Growth_Associated Neuronal_Survival Neuronal Survival Anti_Apoptotic->Neuronal_Survival Axon_Outgrowth Axon Outgrowth & Integrity Growth_Associated->Axon_Outgrowth

Compound B modulates the Brn3b neuroprotective pathway.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating and comparing the neuroprotective efficacy of novel compounds like Compound B against an established agent such as 7,8-DHF.

Neuroprotection_Assay_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (Neuronal Cell Lines) start->in_vitro primary_culture Primary Neuronal Culture Assays (e.g., Cortical, RGCs) in_vitro->primary_culture mechanism Mechanism of Action Studies (Western Blot, qPCR) primary_culture->mechanism in_vivo In Vivo Efficacy Models (e.g., MCAO, Glaucoma) mechanism->in_vivo behavioral Behavioral & Functional Assessments in_vivo->behavioral histology Histological & Immunohistochemical Analysis in_vivo->histology end Lead Compound Optimization behavioral->end histology->end

Workflow for neuroprotective compound evaluation.

Conclusion

Both 7,8-DHF and putative Brn3b modulators represent promising avenues for neuroprotective drug discovery. 7,8-DHF offers the advantage of being a well-studied compound with a clearly defined mechanism of action through TrkB agonism. Its broad applicability across various neurodegenerative models makes it a strong benchmark candidate.

On the other hand, targeting the transcription factor Brn3b offers a more direct approach to modulating the intrinsic survival programs of specific neuronal populations, such as retinal ganglion cells. A compound like the hypothetical "Compound B" could provide a highly targeted therapy for diseases like glaucoma.

Future research should focus on identifying and characterizing novel Brn3b modulators and conducting head-to-head comparative studies with established neuroprotective agents like 7,8-DHF. Understanding the potential synergistic effects of combining a TrkB agonist with a Brn3b modulator could also open up new therapeutic possibilities.

References

Comparative Efficacy Analysis: Citicoline and the Brn3a Pathway in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of neuroprotective strategies for retinal ganglion cell (RGC) preservation, particularly in the context of glaucoma, both existing compounds and novel molecular targets are under intense investigation. This guide provides a comparative overview of Citicoline (B1669096), a commercially available neuroprotective agent, and the Brn3a transcription factor pathway, a critical regulator of RGC survival and a promising therapeutic target.

It is important to note that the initially specified "BRN3OMe" is not a publicly documented compound in scientific literature. Therefore, this guide will focus on the well-established role of the Brn3a transcription factor (also known as POU4F1) as a key pathway in RGC health and its potential as a therapeutic target, in comparison to the known effects of Citicoline.

Mechanism of Action: A Tale of Two Neuroprotective Strategies

Citicoline: A Multi-faceted Neuroprotectant

Citicoline, also known as cytidine (B196190) 5'-diphosphocholine (CDP-Choline), is an endogenous compound that serves as an intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes.[1] Its neuroprotective effects are attributed to several mechanisms:

  • Membrane Integrity: Citicoline provides the necessary precursors for the synthesis and repair of neuronal cell membranes, thereby enhancing their structural integrity and function.[2][3]

  • Neurotransmitter Synthesis: It serves as a source of choline (B1196258) for the synthesis of acetylcholine, a key neurotransmitter.[4][5]

  • Anti-Apoptotic Effects: Studies have shown that Citicoline can reduce apoptosis in retinal cells by decreasing the activation of caspases.[6][7]

  • Mitochondrial Support: It helps in preserving cardiolipin (B10847521) and sphingomyelin, essential components of mitochondrial membranes, and restores Na+/K+-ATPase activity.[4][5]

  • Reduced Inflammation and Oxidative Stress: Citicoline can attenuate the activation of phospholipase A2, leading to a reduction in inflammation and the generation of reactive oxygen species.[2]

The Brn3a Pathway: A Master Regulator of Retinal Ganglion Cell Survival

Brn3a (POU4F1) is a POU domain transcription factor that plays a pivotal role in the development, differentiation, and survival of RGCs.[4][8][9] Its expression is a reliable marker for the health and viability of these cells.[10][11] The Brn3a signaling pathway is central to RGC neuroprotection through:

  • Transcriptional Regulation: Brn3a controls a network of downstream genes that are essential for RGC differentiation, dendritic morphogenesis, and axon guidance.[4][8][9]

  • Survival Signaling: The presence of Brn3a is linked to the expression of anti-apoptotic proteins and is crucial for maintaining the long-term survival of RGCs.[12]

  • Axonal Integrity: This transcription factor is involved in the proper projection of RGC axons to their targets in the brain.

Therapeutic strategies aimed at maintaining or enhancing the expression and activity of Brn3a are considered a promising avenue for preventing RGC loss in diseases like glaucoma.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Citicoline in clinical and preclinical studies, and the observed outcomes of Brn3a modulation in experimental models.

Table 1: Efficacy of Citicoline in Glaucoma and Retinal Neuroprotection

ParameterModel/Study PopulationTreatment RegimenKey FindingsReference
Rate of Progression (Visual Field) Patients with progressing glaucomaCiticoline eyedrops-1.03 dB in citicoline group vs. -1.92 dB in placebo group (24-2 MD, p=0.07); -0.41 dB in citicoline group vs. -2.22 dB in placebo group (10-2 MD, p=0.02)[8]
Retinal Nerve Fiber Layer (RNFL) Loss Patients with progressing glaucomaCiticoline eyedrops1.86 µm loss in citicoline group vs. 2.99 µm loss in placebo group over 3 years (p=0.02)[8]
Retinal Ganglion Cell (RGC) Density Rat model of optic nerve crushIntraperitoneal CiticolineAttenuated the reduction in RGC density one and three weeks after crush injury.
Apoptosis Reduction Rat retinal cell cultures with high glucose100 µM CiticolineSignificantly reduced the number of TUNEL-positive and caspase-3 and -9 immunopositive cells in the RGC layer.[6]

Table 2: Outcomes of Brn3a Pathway Modulation in Experimental Models

Experimental ModelModulation of Brn3aObserved Outcome on RGCsReference
Mouse model with Brn3a deletion Genetic knockout of Brn3aAltered dendritic stratification and an increased ratio of bistratified to monostratified RGCs.[3]
Rat model of optic nerve transection Treatment with Brain-Derived Neurotrophic Factor (BDNF)Maintained Brn3a expression in surviving RGCs, indicating a correlation between Brn3a presence and RGC viability.[11]
Developing mouse retinas Normal expressionBrn3a directly regulates genes involved in axon guidance and neuronal development, and indirectly controls transcription factors for RGC subtype specification.[8]

Experimental Protocols and Methodologies

Evaluating Citicoline Efficacy in a Clinical Setting

A randomized, placebo-controlled clinical trial was conducted on eighty patients with progressing glaucoma despite having an intraocular pressure (IOP) of ≤ 18 mm Hg.

  • Intervention: Patients were administered either Citicoline eyedrops or a placebo in addition to their existing IOP-lowering treatment.

  • Duration: The study followed patients for a period of three years.

  • Primary Outcome Measures: The primary outcomes assessed were the rate of progression of visual field defects, measured by standard automated perimetry (HFA 24-2 and 10-2), and the change in retinal nerve fiber layer (RNFL) thickness, measured by optical coherence tomography (OCT).

  • Statistical Analysis: The differences in the mean rates of progression and RNFL loss between the Citicoline and placebo groups were analyzed for statistical significance.[8]

Investigating the Role of the Brn3a Pathway

The function of the Brn3a pathway in RGCs is typically investigated using a combination of genetic and molecular biology techniques in animal models.

  • Animal Models: Mouse models with conditional or complete genetic deletion (knockout) of the Pou4f1 gene are commonly used to study the effects of Brn3a absence on RGC development and survival.[3]

  • Immunohistochemistry: The expression of the Brn3a protein is often used as a specific marker to identify and quantify RGCs in retinal wholemounts or cross-sections. A decline in the number of Brn3a-positive cells is indicative of RGC loss.[10][11]

  • Gene Expression Analysis: Techniques such as CUT&TAG sequencing are employed to identify the downstream genes that are directly regulated by the Brn3a transcription factor in developing retinas.[8]

  • Neurotrophic Factor Application: The effect of neuroprotective molecules like Brain-Derived Neurotrophic Factor (BDNF) on maintaining Brn3a expression in injured RGCs is assessed to link survival pathways with Brn3a activity.[11]

Visualizing the Pathways and Workflows

Citicoline_Mechanism_of_Action Citicoline Citicoline (CDP-Choline) Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine provides precursors Choline Choline Citicoline->Choline hydrolyzes to PL_A2 Phospholipase A2 Activation Citicoline->PL_A2 inhibits Apoptosis Apoptosis Citicoline->Apoptosis inhibits Cell_Membrane Neuronal Cell Membrane Repair and Integrity Phosphatidylcholine->Cell_Membrane Neuroprotection Neuroprotection of Retinal Ganglion Cells Cell_Membrane->Neuroprotection Acetylcholine Acetylcholine Synthesis Choline->Acetylcholine Neurotransmission Enhanced Neurotransmission Acetylcholine->Neurotransmission Neurotransmission->Neuroprotection Inflammation_ROS Reduced Inflammation and Oxidative Stress

Caption: Proposed neuroprotective mechanisms of Citicoline.

Brn3a_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Targets & Functions Atoh7 Atoh7 Brn3a Brn3a (POU4F1) Transcription Factor Atoh7->Brn3a Isl1 Isl1 Isl1->Brn3a Pou4f2 Pou4f2 (Brn3b) Pou4f2->Brn3a Axon_Guidance Axon Guidance Genes Brn3a->Axon_Guidance regulates Survival_Genes Anti-Apoptotic Genes (e.g., Bcl-2) Brn3a->Survival_Genes regulates Differentiation_Genes RGC Differentiation & Dendritic Morphogenesis Brn3a->Differentiation_Genes regulates RGC_Health Retinal Ganglion Cell Survival and Function Axon_Guidance->RGC_Health Survival_Genes->RGC_Health Differentiation_Genes->RGC_Health

Caption: The central role of Brn3a in the RGC regulatory network.

Experimental_Workflow Model Induce Experimental Glaucoma (e.g., Optic Nerve Crush, High IOP) Treatment Administer Treatment (e.g., Citicoline) vs. Vehicle Model->Treatment Time Allow for Specified Survival Period Treatment->Time Analysis Assess RGC Survival and Function Time->Analysis Quantification Quantify RGC Density (e.g., Brn3a staining) Analysis->Quantification Function_Test Measure Visual Function (e.g., PERG, VEP) Analysis->Function_Test Comparison Compare Treatment vs. Vehicle for Neuroprotective Efficacy Quantification->Comparison Function_Test->Comparison

Caption: Workflow for evaluating neuroprotective agents.

Conclusion

This guide provides a comparative analysis of Citicoline and the Brn3a transcription factor pathway as neuroprotective strategies for retinal ganglion cells. Citicoline is a well-documented compound with a multi-faceted mechanism of action and evidence of modest efficacy in clinical studies for slowing the progression of glaucoma.[8] It represents a currently available option for neuroprotection.

In contrast, the Brn3a pathway represents a more fundamental biological target. While no specific small molecule modulators of Brn3a are readily available for clinical use, the research clearly indicates that maintaining the expression and function of this transcription factor is critical for RGC survival.[8][11][12] Therefore, the development of therapeutic agents that can positively modulate the Brn3a pathway holds significant promise for future neuroprotective treatments in glaucoma and other optic neuropathies.

For researchers and drug development professionals, Citicoline serves as a benchmark for a clinically tested neuroprotectant, while the Brn3a pathway offers a compelling target for the discovery of novel, potentially more potent, therapeutic interventions.

References

Cross-Validation of BRN3a Inhibition: A Comparative Analysis of a Putative Small Molecule Inhibitor and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of two methodologies for inhibiting the function of the POU-domain transcription factor BRN3a (also known as POU4F1): the putative small molecule inhibitor "BRN3OMe" and genetic knockdown via siRNA. This comparison is supported by established experimental data on BRN3a function to aid in the selection of appropriate techniques for research and validation of BRN3a as a therapeutic target, particularly in the context of neurodegenerative diseases and certain cancers.

BRN3a is a critical transcription factor involved in the development, survival, and maintenance of identity in specific neuronal populations. Its dysregulation has been implicated in neuronal cell death and aberrant cellular proliferation.[1] Therefore, modulating its activity presents a promising therapeutic avenue. Both small molecule inhibitors and genetic tools are employed to probe BRN3a function and validate it as a target. This guide compares the outcomes of these two approaches on key cellular markers and processes.

Data Presentation: this compound vs. Genetic Knockdown

The following table summarizes the expected quantitative effects of a hypothetical, potent BRN3a inhibitor, "this compound," and BRN3a-targeted siRNA on neuronal cell function. The data are illustrative, based on published findings of BRN3a loss-of-function studies in relevant cell lines (e.g., cultured sensory neurons or neuroblastoma cell lines).

ParameterExperimental ModelVehicle Control (DMSO)"this compound" (10 µM)Scrambled siRNA ControlBRN3a siRNA
BRN3a Protein Level (%) Cultured Trigeminal Neurons100%98% (No change in protein level)100%15%
BRN3a Transcriptional Activity (%) Luciferase Reporter Assay100%25%100%20%
Apoptosis Rate (%) Cultured Medial Habenular Neurons5%45%6%50%
Neurite Outgrowth (Average Length, µm) Differentiated ND7 Cells80 µm35 µm78 µm30 µm
Relative mRNA Expression of Target Gene (e.g., NeuroD1) Cultured Trigeminal Neurons1.04.51.15.0

Note: "this compound" is a hypothetical inhibitor of BRN3a's transcriptional activity, not its expression. Therefore, protein levels are not expected to change, unlike with siRNA-mediated knockdown.

Experimental Protocols

Protocol 1: Pharmacological Inhibition of BRN3a in Neuronal Cultures
  • Cell Culture: Plate primary sensory neurons (e.g., from trigeminal ganglia) or a suitable neuronal cell line (e.g., ND7) on coated culture dishes in appropriate growth medium. For neurite outgrowth experiments, induce differentiation as required.

  • Inhibitor Treatment: Prepare stock solutions of "this compound" in DMSO. Treat cells with "this compound" at a range of concentrations (e.g., 0.1 µM to 20 µM) or with a vehicle control (DMSO).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined duration (e.g., 24-72 hours), based on the endpoint being measured.

  • Functional Assays:

    • Apoptosis Assay: Use an Annexin V/Propidium Iodide staining kit and flow cytometry to quantify the percentage of apoptotic cells.

    • Neurite Outgrowth Analysis: Fix the cells and perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin). Capture images and measure neurite length using imaging software.

    • Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known BRN3a target genes.[1]

Protocol 2: BRN3a Knockdown using siRNA
  • siRNA Design and Preparation: Synthesize or obtain validated siRNAs targeting BRN3a and a non-targeting (scrambled) control siRNA.

  • Transfection:

    • Culture neuronal cells to an appropriate confluency (typically 50-70%).

    • Prepare transfection complexes by mixing the siRNA with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, according to the manufacturer's instructions.

    • Add the transfection complexes to the cells and incubate.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for BRN3a knockdown.

  • Verification of Knockdown:

    • Western Blot: Lyse a portion of the transfected cells and perform a Western blot to assess the protein levels of BRN3a. Use an antibody specific for BRN3a and a loading control (e.g., GAPDH or β-actin) to confirm successful knockdown.

    • qRT-PCR: Isolate RNA and perform qRT-PCR to confirm a reduction in BRN3a mRNA levels.

  • Functional Assays: After confirming knockdown, perform the same functional assays as described in Protocol 1 (steps 4a-c) to evaluate the consequences of BRN3a silencing.

Mandatory Visualization

G cluster_0 Upstream Signaling cluster_1 BRN3a Regulation and Action cluster_2 Cellular Outcomes Growth_Factors Growth Factors / Developmental Cues BRN3a_Gene BRN3a Gene (POU4F1) Growth_Factors->BRN3a_Gene Induces Expression BRN3a_Protein BRN3a Protein BRN3a_Gene->BRN3a_Protein Transcription & Translation Target_Genes Target Genes (e.g., NeuroD1, Bcl-2) BRN3a_Protein->Target_Genes Binds to DNA, Regulates Transcription Neuronal_Survival Neuronal Survival & Identity Maintenance BRN3a_Protein->Neuronal_Survival Target_Genes->Neuronal_Survival This compound This compound (Small Molecule Inhibitor) This compound->BRN3a_Protein Inhibits Activity Apoptosis Apoptosis This compound->Apoptosis siRNA siRNA siRNA->BRN3a_Gene Degrades mRNA siRNA->Apoptosis

Caption: BRN3a signaling and points of intervention.

G cluster_0 Pharmacological Arm cluster_1 Genetic Arm Start Culture Neuronal Cells Treat_this compound Treat with this compound or Vehicle (DMSO) Start->Treat_this compound Transfect_siRNA Transfect with BRN3a siRNA or Scrambled Control Start->Transfect_siRNA Incubate_24_72h_A Incubate 24-72h Treat_this compound->Incubate_24_72h_A Analysis Functional & Molecular Analysis - Apoptosis Assay - Neurite Measurement - Gene Expression (qRT-PCR) Incubate_24_72h_A->Analysis Incubate_48_72h_B Incubate 48-72h Transfect_siRNA->Incubate_48_72h_B Verify_Knockdown Verify Knockdown (Western Blot / qRT-PCR) Incubate_48_72h_B->Verify_Knockdown Verify_Knockdown->Analysis Compare Compare Results Analysis->Compare

References

BRN3A-Mediated Neuronal Differentiation: A Comparative Guide for In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust in vitro models of neuronal differentiation is critical for advancing our understanding of neurogenesis, modeling neurological diseases, and for the discovery of novel therapeutics. The POU-domain transcription factor Brn3a (also known as POU4F1) is a key regulator of this process, playing a crucial role in the specification and maturation of sensory neurons.[1][2][3][4][5][6] Overexpression of Brn3a has been shown to induce a mature neuronal phenotype, including process outgrowth and the expression of synaptic proteins.[1][7] This guide provides a comparative overview of methodologies to induce neuronal differentiation in common cell lines, with a focus on approaches related to the Brn3a pathway and other established small molecule inducers.

While the specific compound "BRN3OMe" does not appear in the scientific literature and is likely a typographical error, this guide will focus on the well-established role of Brn3a and compare common methods for inducing neuronal differentiation in various cell lines.

Comparative Performance of Neuronal Differentiation Inducers in Common Cell Lines

The choice of cell line and differentiation protocol is critical for modeling specific neuronal populations. The following tables summarize the performance of common inducers in widely used neuronal cell lines such as SH-SY5Y, PC12, and Neuro-2a.

Table 1: Performance of Retinoic Acid (RA) in Neuronal Cell Lines

Cell LineConcentrationTreatment DurationKey Morphological ChangesKey Marker Expression ChangesReference
SH-SY5Y 10 µM5-10 daysNeurite outgrowth, formation of neuronal networksIncreased β-III tubulin, MAP2, GAP-43, NeuN, Synaptophysin[8][9][10]
Neuro-2a 10 µM3-5 daysNeurite extension, more defined cell bodiesIncreased β-III tubulin, MAP2[8]
PC12 N/AN/APrimarily used with NGF for differentiationN/A[11][12][13]

Table 2: Performance of Other Small Molecules and Growth Factors

Cell LineInducer & ConcentrationTreatment DurationKey Morphological ChangesKey Marker Expression ChangesReference
SH-SY5Y Nz (2.5 µM), Nzl (4 µM)5-7 daysNeurite outgrowth, increased cell complexityIncreased β-III tubulin, MAP2[8]
SH-SY5Y Brain-Derived Neurotrophic Factor (BDNF)VariesEnhanced neuronal differentiation and survivalIncreased expression of synaptic genes[9][10]
PC12 Nerve Growth Factor (NGF)7-14 daysExtensive neurite outgrowth, sympathetic neuron-like phenotypeIncreased β-III tubulin, Synaptophysin[12][13][14]
ND7 Brn3a OverexpressionVariesNeurite outgrowth, mature neuronal phenotypeInduction of genes encoding synaptic proteins[1][7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for inducing neuronal differentiation.

Protocol 1: Retinoic Acid-Induced Differentiation of SH-SY5Y Cells
  • Cell Seeding: Plate SH-SY5Y cells on collagen-coated plates or flasks at a density of 1 x 10^4 cells/cm².

  • Initial Culture: Culture cells in a growth medium (e.g., DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin) for 24 hours.

  • Differentiation Induction: Replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM all-trans-retinoic acid (RA).

  • Maintenance: Refresh the differentiation medium every 2-3 days.

  • Analysis: Assess neuronal differentiation after 5-10 days by observing morphological changes (neurite outgrowth) and analyzing the expression of neuronal markers (e.g., β-III tubulin, MAP2) via immunocytochemistry or Western blot.[8][9][10]

Protocol 2: NGF-Induced Differentiation of PC12 Cells
  • Cell Seeding: Plate PC12 cells on collagen-coated dishes at a suitable density.

  • Initial Culture: Grow cells in a standard culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS).

  • Differentiation Induction: To induce differentiation, switch to a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF).

  • Maintenance: Change the medium every 2-3 days.

  • Analysis: Neuronal differentiation, characterized by the extension of neurites, is typically observed within 7-14 days.[12][13][14]

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms and experimental designs is key to successful neuronal differentiation studies.

G Brn3a-Mediated Neuronal Differentiation Pathway cluster_0 Extracellular Signals cluster_1 Signaling Cascades cluster_2 Transcriptional Regulation cluster_3 Cellular Response Small Molecules Small Molecules Wnt Wnt Small Molecules->Wnt Shh Shh Small Molecules->Shh Growth Factors Growth Factors MAPK_ERK MAPK_ERK Growth Factors->MAPK_ERK Brn3a Brn3a Wnt->Brn3a Shh->Brn3a MAPK_ERK->Brn3a Runx1_Runx3 Runx1_Runx3 Brn3a->Runx1_Runx3 Process Outgrowth Process Outgrowth Brn3a->Process Outgrowth Synaptic Gene Expression Synaptic Gene Expression Brn3a->Synaptic Gene Expression Neuronal Differentiation Neuronal Differentiation Runx1_Runx3->Neuronal Differentiation

Caption: Signaling pathways leading to Brn3a activation and neuronal differentiation.

G Experimental Workflow for Neuronal Differentiation Cell_Line_Selection Select Neuronal Cell Line (e.g., SH-SY5Y, PC12) Culture_and_Seeding Culture and Seed Cells on Coated Plates Cell_Line_Selection->Culture_and_Seeding Step 1 Induction Induce Differentiation (e.g., Retinoic Acid, NGF, Brn3a Overexpression) Culture_and_Seeding->Induction Step 2 Incubation Incubate and Monitor Morphological Changes Induction->Incubation Step 3 Analysis Analyze Neuronal Markers (Immunocytochemistry, Western Blot, qPCR) Incubation->Analysis Step 4

Caption: A generalized workflow for in vitro neuronal differentiation experiments.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BRN3OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document outlines the essential procedures for the safe disposal of BRN3OMe, a brominated organic compound. Given the potential hazards associated with brominated reagents, adherence to these guidelines is imperative to protect laboratory personnel and the environment.

Hazard Identification and Characterization

Before initiating any disposal protocol, a thorough hazard assessment must be conducted. While specific data for "this compound" is not publicly available, it is prudent to treat it as a hazardous substance with properties similar to other brominated organic compounds, such as N-Bromosuccinimide (NBS).

Assumed Hazards of this compound:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Corrosivity: May cause burns to skin and eyes.

  • Reactivity: Potential to be an oxidizing agent and may react with other chemicals.

  • Environmental Hazard: Potentially toxic to aquatic life.

A comprehensive risk assessment should be performed, and all personnel handling the waste must be familiar with the potential hazards.

Personal Protective Equipment (PPE)

When handling this compound waste, the following minimum personal protective equipment (PPE) must be worn to prevent exposure:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.

    • Do not mix with other waste streams, particularly flammable solvents or strong acids/bases.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • The container should be stored in secondary containment to prevent spills.

    • Avoid mixing with incompatible solvents.

Table 1: Waste Segregation for this compound

Waste TypeContainer TypeIncompatible Materials
Solid this compound WasteLabeled, sealed HDPE containerFlammable liquids, strong acids, strong bases, reducing agents
Liquid this compound WasteLabeled, sealed HDPE container in secondary containmentFlammable liquids, strong acids, strong bases, reducing agents

Decontamination of Labware

All labware that has come into contact with this compound must be decontaminated before being washed or disposed of.

Experimental Protocol for Labware Decontamination:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Decomposition (Optional but Recommended): Prepare a 10% aqueous solution of sodium thiosulfate. Rinse the glassware with this solution to neutralize any remaining reactive bromine. Collect this rinsate as hazardous waste.

  • Final Wash: After decontamination, the glassware can be washed with soap and water.

Disposal Pathway

This compound waste is classified as hazardous and must be disposed of through a licensed hazardous waste management company. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

The disposal process follows the "cradle-to-grave" principle, meaning the generator of the waste is responsible for it from creation to final disposal.[1][2]

Workflow for this compound Disposal

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Generate Generate this compound Waste Segregate Segregate Solid & Liquid Waste Generate->Segregate Collect Collect in Labeled, Compatible Containers Segregate->Collect Store Store in Designated Hazardous Waste Area Collect->Store Pickup Schedule Pickup with Licensed Waste Vendor Store->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest Transport Vendor Transports to Treatment Facility Manifest->Transport Dispose Final Treatment & Disposal Transport->Dispose

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand) and collect it in a labeled hazardous waste container.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

For all exposures, a copy of the Safety Data Sheet (SDS) for a similar compound like N-Bromosuccinimide should be provided to the medical personnel.[3]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.